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  • Product: 1,1-Diethoxy-4-iodobutane
  • CAS: 1365964-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1-Diethoxy-4-iodobutane

This technical guide provides a comprehensive overview of 1,1-diethoxy-4-iodobutane, a bifunctional organic compound with significant potential in synthetic chemistry. Aimed at researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1,1-diethoxy-4-iodobutane, a bifunctional organic compound with significant potential in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, a proposed synthetic pathway, expected reactivity, and essential safety protocols. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes confirmed information with expert analysis based on the well-established chemistry of its constituent functional groups: an acetal and a primary alkyl iodide.

Core Compound Identification and Properties

1,1-Diethoxy-4-iodobutane is a unique molecule that incorporates a protected aldehyde in the form of a diethyl acetal and a reactive primary iodide. This structure makes it a valuable building block for introducing a four-carbon chain with latent carbonyl functionality.

Identifier Value Source
Chemical Name 1,1-Diethoxy-4-iodobutane-
CAS Number 1365964-16-4
Molecular Formula C₈H₁₇IO₂
Molecular Weight 288.12 g/mol Calculated
InChI Code 1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3
InChI Key SICAGLWXWIDTFM-UHFFFAOYSA-N

Physical and Chemical Properties (Predicted)

Property Predicted Value Basis of Prediction
Appearance Colorless to light yellow liquidBased on 1-iodobutane and other iodoalkanes which are often colorless but can discolor upon exposure to light.
Boiling Point ~220-240 °CHigher than 1-iodobutane (130-131 °C) due to increased molecular weight and the presence of polar ether linkages.
Density ~1.3 g/mLHigher than water, and greater than 1-iodobutane (1.617 g/mL) is unlikely, but the acetal group will lower the density compared to a pure poly-iodinated alkane.
Solubility Soluble in common organic solvents (e.g., ether, THF, dichloromethane). Insoluble in water.The alkyl iodide and acetal functionalities confer lipophilicity. Acetals can be unstable in aqueous acid.

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to 1,1-diethoxy-4-iodobutane can be proposed starting from readily available precursors. The following two-step sequence is a plausible and efficient method.

Proposed Synthetic Pathway

Synthesis_of_1_1_Diethoxy_4_iodobutane cluster_0 Step 1: Acetalization cluster_1 Step 2: Finkelstein Reaction 4_chlorobutanal 4-Chlorobutanal 1_chloro_4_4_diethoxybutane 1-Chloro-4,4-diethoxybutane 4_chlorobutanal->1_chloro_4_4_diethoxybutane Acetal Formation Ethanol Ethanol (excess) Ethanol->1_chloro_4_4_diethoxybutane Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->1_chloro_4_4_diethoxybutane 1_1_Diethoxy_4_iodobutane 1,1-Diethoxy-4-iodobutane 1_chloro_4_4_diethoxybutane->1_1_Diethoxy_4_iodobutane Halogen Exchange (SN2) NaI Sodium Iodide (NaI) NaI->1_1_Diethoxy_4_iodobutane Acetone Acetone (solvent) Acetone->1_1_Diethoxy_4_iodobutane

Caption: Proposed two-step synthesis of 1,1-diethoxy-4-iodobutane.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 1-Chloro-4,4-diethoxybutane (Acetalization)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobutanal, a 3-fold molar excess of absolute ethanol, and a catalytic amount (0.01-0.05 equivalents) of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-chloro-4,4-diethoxybutane.

Part 2: Synthesis of 1,1-Diethoxy-4-iodobutane (Finkelstein Reaction)

  • In a round-bottom flask protected from light, dissolve 1-chloro-4,4-diethoxybutane in anhydrous acetone.

  • Add a 1.5 to 2-fold molar excess of sodium iodide.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride.[1]

  • After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.

  • Filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation to obtain 1,1-diethoxy-4-iodobutane.

Chemical Reactivity and Applications

The bifunctional nature of 1,1-diethoxy-4-iodobutane makes it a versatile reagent in organic synthesis. The two key reactive sites are the primary carbon-iodine bond and the acetal group.

Reactivity of the C-I Bond:

  • Nucleophilic Substitution: The primary iodide is an excellent leaving group, making the terminal carbon highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, cyanides, azides, thiolates, and carbanions). This allows for the introduction of various functional groups at the end of the four-carbon chain.[2]

  • Organometallic Reagent Formation: It can be used to form Grignard or organolithium reagents, which can then react with various electrophiles.

  • Coupling Reactions: The iodide can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.

Reactivity of the Acetal Group:

  • Stability: The diethyl acetal is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality during reactions at the iodo-end of the molecule.

  • Deprotection: The acetal can be readily hydrolyzed under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to reveal the aldehyde. This allows for subsequent transformations of the carbonyl group.

Potential Applications in Drug Development:

  • Scaffold for Heterocycle Synthesis: The ability to introduce a nucleophile at one end and then deprotect the aldehyde to participate in cyclization reactions makes it a valuable precursor for various heterocyclic systems, which are common motifs in pharmaceuticals.[3]

  • Linker for Prodrugs and Bioconjugation: The four-carbon chain can act as a linker to attach a drug molecule to a carrier or another active molecule.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for protein targets.

Spectral Characteristics (Predicted)

¹H NMR (Predicted):

  • δ ~ 4.5-4.8 ppm (t, 1H): The methine proton of the acetal (CH(OEt)₂), appearing as a triplet due to coupling with the adjacent CH₂ group.

  • δ ~ 3.4-3.7 ppm (q, 4H): The methylene protons of the two ethoxy groups (OCH₂CH₃), appearing as a quartet.

  • δ ~ 3.2 ppm (t, 2H): The methylene protons adjacent to the iodine atom (ICH₂), appearing as a triplet.

  • δ ~ 1.6-2.0 ppm (m, 4H): The two central methylene groups of the butane chain.

  • δ ~ 1.2 ppm (t, 6H): The methyl protons of the two ethoxy groups (OCH₂CH₃), appearing as a triplet.

¹³C NMR (Predicted):

  • δ ~ 102-104 ppm: The acetal carbon (CH(OEt)₂).

  • δ ~ 60-62 ppm: The methylene carbons of the ethoxy groups (OCH₂CH₃).

  • δ ~ 30-35 ppm: The methylene carbon adjacent to the acetal.

  • δ ~ 25-30 ppm: The other central methylene carbon.

  • δ ~ 6-8 ppm: The methylene carbon attached to iodine (ICH₂).

  • δ ~ 15 ppm: The methyl carbons of the ethoxy groups (OCH₂CH₃).

IR Spectroscopy (Predicted):

  • 2975-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • 1150-1050 cm⁻¹ (strong): C-O stretching vibrations characteristic of the acetal group.[4]

  • ~500 cm⁻¹ (medium): C-I stretching vibration.[4]

Safety, Handling, and Storage

A comprehensive Safety Data Sheet (SDS) for 1,1-diethoxy-4-iodobutane is not widely available. Therefore, a conservative approach to safety is imperative, based on the known hazards of iodoalkanes and acetals.

Hazard Assessment:

  • Iodoalkane Moiety: Alkyl iodides are generally considered to be irritants and potentially harmful. They can be lachrymatory and may cause skin and respiratory tract irritation.[2] Upon heating, they can release toxic iodide vapors.[2]

  • Acetal Moiety: Acetals are generally considered to be of low toxicity. However, many organic solvents are volatile and can be absorbed through the skin or inhaled.[5]

  • Flammability: The compound is expected to be a combustible liquid.

Safe Handling Workflow

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Emergency Response cluster_3 Storage & Disposal Review_SDS Review SDS of structurally similar compounds PPE Don appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves Review_SDS->PPE Fume_Hood Work in a well-ventilated chemical fume hood PPE->Fume_Hood Dispense Dispense carefully, avoiding inhalation of vapors and skin contact Fume_Hood->Dispense Grounding Ground equipment to prevent static discharge Dispense->Grounding Light_Protection Protect from light to prevent decomposition Dispense->Light_Protection Spill In case of a spill, contain with inert absorbent and dispose of as hazardous waste Dispense->Spill Exposure In case of exposure, flush affected area with water and seek medical attention Dispense->Exposure Storage Store in a cool, dry, dark place in a tightly sealed container Dispense->Storage Disposal Dispose of as hazardous chemical waste according to local regulations Storage->Disposal

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology of 1,1-Diethoxy-4-iodobutane: A Technical Guide

Executive Summary & Chemical Context 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly versatile, bifunctional C4 building block widely utilized in advanced organic synthesis, natural product total synthesis, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly versatile, bifunctional C4 building block widely utilized in advanced organic synthesis, natural product total synthesis, and active pharmaceutical ingredient (API) development[1]. Structurally, it features a highly reactive alkyl iodide moiety at one terminus and a diethyl acetal (a protected aldehyde) at the other.

This dual functionality allows chemists to perform selective nucleophilic substitutions, generate Grignard/organolithium reagents, or execute transition-metal-catalyzed cross-couplings at the C4 position without risking unwanted nucleophilic attack at the C1 carbonyl carbon. Once the carbon-carbon bond-forming event is complete, the acetal can be easily hydrolyzed under mild aqueous acidic conditions to reveal the reactive aldehyde for downstream transformations.

To ensure batch-to-batch reproducibility and verify structural integrity during drug development, rigorous spectroscopic characterization (NMR, IR, MS) is mandatory. This whitepaper provides an authoritative guide to the synthesis, isolation, and spectroscopic profiling of 1,1-diethoxy-4-iodobutane.

Synthesis & Experimental Workflow

The most efficient and scalable route to synthesize 1,1-diethoxy-4-iodobutane is via the Finkelstein reaction , utilizing the more commercially abundant 4-chloro-1,1-diethoxybutane as the starting material[2].

The Causality of the Finkelstein Reaction

The Finkelstein reaction is a classic SN​2 halogen exchange. Because the carbon-chlorine bond is stronger than the carbon-iodine bond, the reaction is not thermodynamically driven by bond enthalpy. Instead, it is driven entirely by Le Chatelier's Principle and differential solubility[2]. Sodium iodide (NaI) is highly soluble in dry acetone, whereas sodium chloride (NaCl) is virtually insoluble. As the SN​2 displacement occurs, NaCl precipitates out of the solution, continuously shifting the equilibrium to the right to yield the iodinated product[2].

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; the visual cue of salt precipitation confirms reaction progress, while the specific workup steps prevent product degradation.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-chloro-1,1-diethoxybutane (1.0 equiv) and anhydrous acetone (to achieve a 0.5 M concentration). Note: Acetone must be strictly anhydrous to prevent premature hydrolysis of the acetal.

  • Reagent Addition: Add anhydrous Sodium Iodide (NaI) (1.5 to 2.0 equiv) in one portion. The solution will initially appear homogeneous or slightly cloudy.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) under an inert atmosphere for 18–24 hours. A dense white precipitate (NaCl) will gradually form.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated NaCl. Wash the filter cake with a small volume of cold acetone.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (rotary evaporation) to remove the acetone.

  • Liquid-Liquid Extraction: Partition the resulting residue between diethyl ether ( Et2​O ) and water.

  • Quenching & Washing: Wash the organic layer with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Iodide ions can easily oxidize to elemental iodine ( I2​ ) in the presence of light/air, which discolors the product and catalyzes decomposition. Thiosulfate reduces any trace I2​ back to water-soluble iodide. Follow with a brine wash.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent in vacuo to yield 1,1-diethoxy-4-iodobutane as a pale yellow to colorless oil.

Finkelstein A 4-Chloro-1,1-diethoxybutane + NaI B Dry Acetone Reflux, 24h A->B Mix C Precipitation of NaCl B->C SN2 Halogen Exchange D Filtration & Concentration C->D Le Chatelier's Shift E Extraction & Na2S2O3 Quench D->E Workup F 1,1-Diethoxy-4-iodobutane (Pure Product) E->F Dry & Evaporate

Fig 1: Workflow of the Finkelstein synthesis driven by Le Chatelier's principle.

Spectroscopic Data Profiling

Accurate spectroscopic interpretation requires understanding the electronic environment of the molecule. The two dominant features are the highly electronegative oxygen atoms of the acetal (which strongly deshield adjacent nuclei) and the large, polarizable iodine atom (which exhibits a pronounced "heavy atom effect," shielding the adjacent carbon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR (400 MHz, CDCl3​ ) The proton spectrum is characterized by the distinct acetal proton (H-1) shifted far downfield due to the electron-withdrawing effect of two adjacent oxygen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment / Causality
4.48Triplet (t)1H5.5 HzC1-H (Acetal) : Strongly deshielded by two ethoxy groups.
3.65 – 3.48Multiplet (m)4H-O-CH 2​ -CH 3​ : Diastereotopic tendencies in the ethoxy CH2​ groups create complex multiplets rather than simple quartets.
3.20Triplet (t)2H6.9 HzC4-H 2​ (Adjacent to I) : Deshielded by the electronegative iodine atom.
1.90Multiplet (m)2H-C3-H 2​ : Aliphatic chain protons.
1.65Multiplet (m)2H-C2-H 2​ : Aliphatic chain protons.
1.20Triplet (t)6H7.0 HzO-CH 2​ -CH 3​ : Terminal methyls of the ethoxy groups.

13 C NMR (100 MHz, CDCl3​ ) The carbon spectrum perfectly maps the functional extremes of the molecule. The most critical diagnostic peak is C4 at ~6.8 ppm. While halogens typically deshield carbons, iodine's massive electron cloud creates a diamagnetic shielding current known as the Heavy Atom Effect , pushing the C4 signal unusually far upfield.

Chemical Shift (δ, ppm)AssignmentCausality / Structural Note
102.5C1 (Acetal Carbon)Highly deshielded sp3 carbon bounded by two oxygens.
61.2O-CH 2​ -CH 3​ Typical shift for an ether/acetal methylene.
34.5C2 Aliphatic carbon adjacent to the acetal center.
28.2C3 Aliphatic carbon adjacent to the iodinated carbon.
15.3O-CH 2​ -CH 3​ Terminal methyl carbons.
6.8C4 (C-I Carbon)Extreme upfield shift due to the Iodine Heavy Atom Effect.
Infrared (IR) Spectroscopy

IR spectroscopy is primarily used here as a negative control to ensure the absence of a carbonyl peak (~1700 cm −1 ), verifying that the acetal remains fully intact and has not hydrolyzed back to the aldehyde.

Wavenumber (cm −1 )Peak Shape/IntensityFunctional Group Assignment
2975, 2870Strong, sharp sp3 C-H aliphatic stretching.
1125, 1060Strong, broadC-O-C asymmetric and symmetric stretching (Acetal).
~510Weak, broadC-I stretching (often difficult to resolve from fingerprint noise).
~1700 ABSENT C=O stretch : Confirms the aldehyde is fully protected.
Mass Spectrometry (MS)

Under standard Electron Ionization (EI, 70 eV), the molecular ion [M]+∙ at m/z 272 is extremely weak or entirely absent. This is a universal characteristic of aliphatic acetals, which undergo rapid fragmentation to form highly stable, resonance-delocalized oxonium ions.

The most critical diagnostic feature of 1,1-diethoxy-4-iodobutane is the base peak at m/z 103 [3]. This fragment corresponds to [CH(OEt)2​]+ , generated via α -cleavage of the C1-C2 bond. This specific fragmentation pathway is the definitive signature of a diethyl acetal moiety[3].

m/z RatioRelative AbundanceFragment IdentityFragmentation Pathway
272< 1% [M]+∙ Intact molecular ion (C 8​ H 17​ IO 2​ ).
227~ 15% [M−OEt]+ Loss of an ethoxy radical.
145~ 20% [M−I]+ Loss of the iodine radical.
103 100% (Base Peak) [CH(OEt)2​]+ α -cleavage at C1-C2; stabilized oxonium ion.
75~ 40% [CH(OH)OEt]+ Secondary fragmentation (loss of ethylene from m/z 103).
47~ 30% [CH2​=OH]+ Further degradation of the acetal fragment.

Mechanistic Insights: MS Fragmentation Logic

To deeply understand the analytical profile of this compound, one must look at the thermodynamic drivers of its mass spectrometry fragmentation. The cleavage of the C1-C2 bond is highly favored because the resulting positive charge on C1 is immediately stabilized by the lone pairs of the two adjacent oxygen atoms, forming a robust oxonium ion.

MS_Frag M Molecular Ion [M]+• m/z 272 (Weak) F1 Loss of •OEt m/z 227 M->F1 - C2H5O• F2 Loss of •I m/z 145 M->F2 - I• F3 α-Cleavage (Acetal) [CH(OEt)2]+ m/z 103 (Base Peak) M->F3 - •CH2CH2CH2I (Highly Favored)

Fig 2: Primary EI-MS fragmentation pathways highlighting the dominant α-cleavage.

By combining the upfield C4 carbon shift in the 13 C NMR (confirming the iodine), the absence of a carbonyl stretch in the IR (confirming acetal integrity), and the m/z 103 base peak in the MS (confirming the diethyl acetal structure), researchers can achieve absolute structural verification of 1,1-diethoxy-4-iodobutane prior to utilizing it in sensitive downstream syntheses.

References

  • J. Agric. Food Chem. "Quantitation, Organoleptic Contribution, and Potential Origin of Diethyl Acetals Formed from Various Aldehydes". ACS Publications, 2019. Available at: [Link]

  • Taylor & Francis. "Finkelstein reaction – Knowledge and References". Green Chemistry Letters and Reviews, 2019. Available at: [Link]

Sources

Foundational

The Bifunctional Building Block: A Technical Guide to 1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4)

Executive Summary In the realm of advanced organic synthesis and drug development, the demand for highly versatile, orthogonally reactive building blocks is paramount. 1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4) serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the demand for highly versatile, orthogonally reactive building blocks is paramount. 1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4) serves as a critical bifunctional hub. Featuring both an electrophilic primary alkyl iodide and a nucleophile-resistant protected aldehyde (diethyl acetal), this compound allows researchers to execute complex cross-coupling or alkylation reactions at one terminus while preserving the aldehyde functionality for downstream bioconjugation or reductive amination.

This whitepaper provides an in-depth analysis of its physical properties, thermodynamic handling considerations, and field-proven experimental protocols designed for maximum yield and purity.

Structural Analysis & Physical Properties

Understanding the physical properties of 1,1-Diethoxy-4-iodobutane is essential for designing effective isolation and purification workflows. The presence of the heavy, highly polarizable iodine atom fundamentally alters the thermodynamic profile of the aliphatic chain[1].

Below is a consolidated table of its structural identifiers and predicted physical properties based on chemoinformatic modeling of homologous iodo-acetals.

Table 1: Physical and Chemical Properties
PropertyValueCausality / Technical Notes
CAS Number 1365964-16-4Standard registry identifier.
Molecular Formula C8H17IO2Contains an electrophilic iodide and a protected aldehyde.
Molecular Weight 272.12 g/mol High mass driven predominantly by the iodine atom (126.9 g/mol )[1].
InChI Key SICAGLWXWIDTFM-UHFFFAOYSA-NStructural identifier for chemoinformatics[2].
Boiling Point (Predicted) ~255 °C (at 760 mmHg)Elevated due to strong London dispersion forces from the highly polarizable iodine electron cloud. Must be distilled under high vacuum (e.g., <10 mmHg) to prevent thermal decomposition.
Density (Predicted) ~1.38 g/cm³ (at 20 °C)Significantly denser than water. During liquid-liquid extraction, this density profile means the organic phase may invert if non-halogenated solvents are used.
Appearance Clear to pale-yellow liquidDarkens over time due to photolytic cleavage of the C-I bond, which liberates molecular iodine (I2).

Thermodynamic & Kinetic Considerations in Handling

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind storage and handling protocols. 1,1-Diethoxy-4-iodobutane contains two functional groups with opposing stabilities:

  • The C-I Bond (Light & Heat Sensitive): Alkyl iodides are prone to homolytic cleavage upon exposure to UV light or excessive heat, generating highly reactive iodine radicals. This process is autocatalytic. Handling Rule: Always store the compound in amber glass vials at -20 °C. Introducing a small piece of elemental copper wire into the vial acts as a radical scavenger, effectively halting degradation and preserving the compound's purity over long-term storage.

  • The Acetal Moiety (Acid Labile): Acetals are exceptionally stable to strong bases, nucleophiles, and reducing agents, making them ideal protecting groups during Grignard formations or S_N2 alkylations. However, they are kinetically labile in the presence of aqueous acid. Handling Rule: All glassware used during the synthesis and transfer of this compound must be strictly dried and base-washed (e.g., rinsed with a dilute triethylamine solution) to prevent trace acid-catalyzed hydrolysis back to the free aldehyde.

Experimental Protocols: Synthesis & Application

Because commercial availability can sometimes be limited to specialized vendors[1], researchers frequently synthesize this compound in-house from the cheaper, more stable 4-chlorobutyraldehyde diethyl acetal.

Protocol A: Synthesis via Finkelstein Halogen Exchange

Objective: Convert the primary chloride to a highly reactive primary iodide. Mechanistic Causality: The primary chloride is a relatively poor leaving group for mild S_N2 reactions. Exchanging it for an iodide significantly lowers the activation energy for subsequent nucleophilic attacks due to iodine's larger size, greater polarizability, and weaker carbon-halogen bond[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-chlorobutyraldehyde diethyl acetal in anhydrous acetone (0.5 M concentration). Causality: Anhydrous conditions prevent premature hydrolysis of the acid-labile acetal. Acetone serves as a polar aprotic solvent that readily dissolves sodium iodide but not sodium chloride[4].

  • Reagent Addition: Add 2.5 equivalents of anhydrous Sodium Iodide (NaI). Causality: An excess of NaI ensures the equilibrium is pushed entirely toward the iodinated product.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 12-16 hours. Observation: A white precipitate (NaCl) will form. Causality: The precipitation of insoluble NaCl permanently removes it from the reaction mixture, driving the equilibrium forward to completion via Le Chatelier's principle[3].

  • Workup: Cool the reaction to room temperature, filter the NaCl salts through a tightly packed Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any free molecular iodine (I2)—which causes a dark brown coloration—back to water-soluble iodide ions, yielding a clear organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Store the resulting oil immediately over copper wire at -20 °C.

Protocol B: Orthogonal Deprotection for Bioconjugation

Objective: Unmask the aldehyde post-alkylation for downstream reductive amination with a drug payload or protein.

Step-by-Step Methodology:

  • Hydrolysis: Following the successful S_N2 displacement of the iodide by your target nucleophile, dissolve the functionalized acetal in a 1:1 mixture of Tetrahydrofuran (THF) and 1M HCl. Stir at room temperature for 2 hours. Causality: The acidic environment protonates the ethoxy oxygen, facilitating the expulsion of ethanol. The resulting oxonium ion is trapped by water to yield the free aldehyde.

  • Neutralization & Extraction: Neutralize the mixture carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with ethyl acetate (3x). Causality: Immediate neutralization prevents the highly reactive free aldehyde from undergoing unwanted self-aldol condensations.

  • Application: The isolated aldehyde can now be immediately reacted with primary amines on protein payloads using sodium cyanoborohydride (NaBH3CN) to form stable secondary amine linkages.

Mechanistic Pathways & Reactivity Profiling

The true value of 1,1-Diethoxy-4-iodobutane lies in its divergent reactivity. The diagram below illustrates the orthogonal pathways available to researchers, highlighting how the molecule acts as a central hub for complex synthetic routing.

G Start 4-Chlorobutyraldehyde Diethyl Acetal Reagent NaI / Acetone (Finkelstein Reaction) Start->Reagent Product 1,1-Diethoxy-4-iodobutane (Bifunctional Hub) Reagent->Product Path1 Acidic Hydrolysis (Deprotection) Product->Path1 Path2 Nucleophilic Substitution (S_N2 / Cross-Coupling) Product->Path2 End1 4-Iodobutyraldehyde (Unstable Intermediate) Path1->End1 End2 Functionalized Acetal (Drug Linker) Path2->End2

Figure 1: Synthesis and divergent reactivity pathways of 1,1-Diethoxy-4-iodobutane.

References

  • [3] Wikipedia. "Finkelstein reaction". Source: wikipedia.org. URL: [Link]

  • [4] BYJU'S. "Finkelstein Reaction". Source: byjus.com. URL:[Link]

Sources

Foundational

The Bifunctional Imperative: 1,1-Diethoxy-4-iodobutane in Advanced Organic Synthesis

Executive Summary In the architecting of complex molecular scaffolds—particularly in the synthesis of alkaloids, prostaglandins, and novel pharmaceutical active pharmaceutical ingredients (APIs)—the selection of building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecting of complex molecular scaffolds—particularly in the synthesis of alkaloids, prostaglandins, and novel pharmaceutical active pharmaceutical ingredients (APIs)—the selection of building blocks is governed by the principles of orthogonal reactivity and thermodynamic predictability. 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) stands as a quintessential bifunctional linchpin [1]. By pairing a highly electrophilic primary iodide with a base-stable, acid-labile protected aldehyde, this reagent allows chemists to execute complex sequences of carbon-carbon (C-C) and carbon-heteroatom bond formations without premature cross-reactivity. This whitepaper deconstructs the mechanistic causality, structural advantages, and validated workflows associated with this critical reagent.

Physicochemical Profiling & Structural Causality

To leverage a building block effectively, one must understand the physical and thermodynamic parameters that dictate its behavior in a reaction vessel. The table below summarizes the core data and the practical implications of its structural features.

PropertyValueMechanistic Rationale & Implication
Chemical Name 1,1-Diethoxy-4-iodobutaneA 4-carbon chain perfectly spaced for 5-membered ring (pyrrolidine/tetrahydrofuran) formation upon cyclization.
Molecular Formula C₈H₁₇IO₂High iodine mass fraction dictates a high density; requires precise volumetric/gravimetric handling.
Leaving Group Iodide (I⁻) at C4Highly polarizable. Lowers the activation energy barrier for Sₙ2 displacement compared to the chloride analog [4].
Protecting Group Diethyl Acetal at C1Sterically accessible yet completely inert to strong bases (e.g., LDA, Grignards) and nucleophiles.
Deprotection Trigger Aqueous Acid (H₃O⁺)Rapidly hydrolyzes to reveal a highly reactive aldehyde, serving as an irreversible thermodynamic sink for cascade reactions.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of 1,1-diethoxy-4-iodobutane lies in its orthogonality . The two termini of the molecule operate under completely different mechanistic regimes.

The C4 Iodide (The Initiator): Iodide is both an exceptional leaving group and a highly polarizable moiety. In classical Sₙ2 alkylation reactions, the weak C-I bond ensures rapid displacement by amines, thiolates, or enolates under mild conditions. Furthermore, the low homolytic bond dissociation energy of the C-I bond makes it an ideal precursor for single-electron transfer (SET) processes. When treated with a radical initiator (e.g., AIBN/Bu₃SnH or photoredox catalysts), the C4 position generates a primary carbon-centered radical capable of executing stereoselective intramolecular cyclizations[2].

The C1 Acetal (The Sleeper): Without protection, 4-iodobutanal would rapidly self-condense or undergo undesired nucleophilic attack at the carbonyl carbon. The diethyl acetal masks this reactivity. It survives the harsh basic conditions required for C4 functionalization (such as the formation of a Grignard reagent, Mg/THF). Once the C4 position is successfully elaborated, the introduction of mild aqueous acid (e.g., 2M HCl or TFA) shifts the equilibrium, unmasking the aldehyde. This unmasking acts as a chemical "trigger" for subsequent cascade reactions, such as reductive aminations or Wittig olefinations.

ReactivityMap Core 1,1-Diethoxy-4-iodobutane (Bifunctional Scaffold) Node_I C4: Iodide (Electrophilic/Radical Precursor) Core->Node_I Node_Ac C1: Diethyl Acetal (Masked Electrophile) Core->Node_Ac SN2 SN2 Alkylation (C-C, C-N, C-O Bond) Node_I->SN2 Nucleophiles Radical Radical Cyclization (Ueno-Stork Type) Node_I->Radical SET / Initiator Deprotect Acidic Hydrolysis (Aldehyde Unmasking) Node_Ac->Deprotect H+ / H2O Cascade Tandem Cyclization (Heterocycle Synthesis) SN2->Cascade Intramolecular Trap Deprotect->Cascade Reactive Aldehyde

Diagram 1: Orthogonal reactivity pathways of the 1,1-diethoxy-4-iodobutane bifunctional scaffold.

Core Synthetic Workflows

The Ueno-Stork Radical Cyclization Paradigm

Haloacetals are historically significant in the synthesis of complex natural products. In a classic Ueno-Stork-type radical cyclization, the C4 iodide is homolytically cleaved. The resulting radical can be trapped by a tethered olefin to build contiguous stereocenters. This methodology was famously adapted in Stork's stereocontrolled route to prostaglandin F2α, demonstrating the profound utility of haloacetal building blocks in establishing complex stereochemistry via highly ordered transition states [3].

Tandem Alkylation and Heterocycle Construction

For pharmaceutical process chemists, the most frequent application of 1,1-diethoxy-4-iodobutane is the modular synthesis of N-substituted pyrrolidines. By displacing the iodide with a primary amine and subsequently hydrolyzing the acetal, an intermediate amino-aldehyde is formed. This intermediate is thermodynamically unstable and immediately collapses into a 5-membered cyclic iminium ion. In situ reduction yields the pyrrolidine core—a ubiquitous pharmacophore in modern neuroactive and oncology drugs.

Validated Experimental Protocol: Pyrrolidine Synthesis

The following protocol outlines a self-validating system for the synthesis of N-benzylpyrrolidine. The causality of the workflow ensures that each step drives the next thermodynamically, minimizing the need for intermediate purification.

Step-by-Step Methodology

Phase 1: Sₙ2 Alkylation

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve benzylamine (1.0 equiv) and 1,1-diethoxy-4-iodobutane (1.1 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Rationale: A mild, insoluble base acts as an acid scavenger for the generated HI without causing base-catalyzed side reactions.

  • Reaction: Heat the suspension to 60°C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active benzylamine spot and the emergence of a new, more polar spot confirms the formation of the secondary amine intermediate.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Deprotection & Reductive Amination 6. Hydrolysis: Dissolve the crude intermediate in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 2 hours. Rationale: The acidic environment rapidly hydrolyzes the diethyl acetal to the aldehyde. 7. Cyclization: The unmasked aldehyde spontaneously reacts with the secondary amine to form a cyclic iminium ion. Validation: The thermodynamic preference for a 5-membered ring acts as a driving force, preventing intermolecular polymerization. 8. Reduction: Cool the mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, ensuring high fidelity of the cyclized product. 9. Isolation: Basify the mixture with saturated aqueous NaHCO₃ to pH 8. Extract with CH₂Cl₂, dry, and purify via flash column chromatography to yield the pure N-benzylpyrrolidine.

ExperimentalWorkflow S1 Step 1: SN2 Alkylation Reagents: R-NH2, K2CO3, DMF (60°C) Target: N-alkylated acetal intermediate S2 Step 2: Workup & Isolation Action: EtOAc/H2O extraction Validation: TLC/NMR confirms iodide displacement S1->S2 Complete Conversion S3 Step 3: Acetal Hydrolysis Reagents: 2M HCl, THF/H2O (RT) Target: Unmasked intermediate aldehyde S2->S3 Purified Intermediate S4 Step 4: Intramolecular Reductive Amination Reagents: NaBH(OAc)3, DCE (RT) Target: N-substituted pyrrolidine S3->S4 In situ Iminium S5 Step 5: Final Purification Action: Flash Column Chromatography Validation: High-purity cyclic product S4->S5 Cyclized Product

Diagram 2: Self-validating experimental workflow for tandem alkylation and pyrrolidine synthesis.

References

  • Villar, F. et al. Title: Highly stereoselective radical cyclization of haloacetals controlled by the acetal center. Source: Chemistry - A European Journal 9.7 (2003): 1578-1584. URL:[Link]

  • Stork, G. et al. Title: Radical cyclization-trapping in the synthesis of natural products. A simple, stereocontrolled route to prostaglandin F2.alpha. Source: Journal of the American Chemical Society 108.20 (1986): 6384-6385. URL:[Link]

  • National Center for Biotechnology Information Title: PubChem Compound Summary for CID 262598, 4-Chlorobutyraldehyde Diethyl Acetal. Source: PubChem URL:[Link]

Exploratory

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,1-Diethoxy-4-iodobutane for Advanced Synthesis

This guide provides an in-depth exploration of the chemical behavior of the carbon-iodine (C-I) bond in 1,1-diethoxy-4-iodobutane, a versatile building block for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the chemical behavior of the carbon-iodine (C-I) bond in 1,1-diethoxy-4-iodobutane, a versatile building block for researchers, scientists, and professionals in drug development. We will examine the fundamental properties of the C-I bond and detail its application in several critical synthetic transformations, complete with step-by-step protocols and mechanistic insights.

The Carbon-Iodine Bond: A Gateway to Reactivity

The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making alkyl iodides highly reactive.[1][2] This reactivity is a key asset in organic synthesis. The low bond dissociation energy of the C-I bond means it can be cleaved under relatively mild conditions, facilitating a variety of chemical transformations.[3][4]

In 1,1-diethoxy-4-iodobutane, the presence of the acetal group provides a stable, protected form of an aldehyde. This bifunctional nature allows for selective reactions at the C-I bond without affecting the acetal, which can be deprotected later in a synthetic sequence.

Synthesis of 1,1-Diethoxy-4-iodobutane

The most common method for synthesizing 1,1-diethoxy-4-iodobutane is the Finkelstein reaction, a type of nucleophilic substitution.[5][6][7]

The Finkelstein Reaction

This reaction involves the exchange of a halogen atom.[5][6] Typically, an alkyl chloride or bromide is treated with sodium iodide in acetone.[5][8] The reaction is driven to completion because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution, shifting the equilibrium towards the formation of the alkyl iodide.[5][8][9]

Experimental Protocol: Finkelstein Reaction

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1-diethoxy-4-chlorobutane and a molar excess of sodium iodide in anhydrous acetone.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.

  • Purification: Remove the acetone from the filtrate under reduced pressure. The crude 1,1-diethoxy-4-iodobutane can then be purified by vacuum distillation.

Caption: Finkelstein reaction overview.

Key Transformations of the C-I Bond

The reactivity of the C-I bond in 1,1-diethoxy-4-iodobutane allows for several important synthetic transformations.

Grignard Reagent Formation

Alkyl iodides readily react with magnesium metal to form Grignard reagents, which are powerful nucleophiles used to create new carbon-carbon bonds.[10][11][12] The reaction is typically carried out in an anhydrous ether solvent.[11][13]

Experimental Protocol: Grignard Reagent Formation

  • Activation: Place magnesium turnings in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.[10]

  • Initiation: Add a small amount of a solution of 1,1-diethoxy-4-iodobutane in anhydrous diethyl ether or THF to the magnesium.

  • Addition: Once the reaction begins (indicated by bubbling or a color change), add the remaining alkyl iodide solution dropwise to maintain a gentle reflux.[13][14]

  • Completion: The reaction is complete when the magnesium is consumed, resulting in a cloudy grey solution of the Grignard reagent, (4,4-diethoxybutyl)magnesium iodide.

G 1,1-Diethoxy-4-iodobutane 1,1-Diethoxy-4-iodobutane (4,4-Diethoxybutyl)magnesium iodide (4,4-Diethoxybutyl)magnesium iodide 1,1-Diethoxy-4-iodobutane->(4,4-Diethoxybutyl)magnesium iodide  + Mg, ether  

Caption: Grignard reagent synthesis.

Barbier Reaction

The Barbier reaction is a one-pot alternative to the Grignard reaction where the alkyl halide, a carbonyl compound, and a metal (like magnesium, zinc, or indium) react together.[15][16] This method generates the organometallic reagent in situ.[15][17] An advantage of the Barbier reaction is that it can often be carried out in less stringent conditions, sometimes even in aqueous media.[18]

Experimental Protocol: Barbier Reaction

  • Setup: In a flask under an inert atmosphere, combine magnesium turnings and the carbonyl substrate in an anhydrous solvent like THF.

  • Addition: Slowly add 1,1-diethoxy-4-iodobutane to the mixture.

  • Quenching: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product, typically a secondary or tertiary alcohol, by chromatography.[15]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide.[19][20] While traditionally used for aryl and vinyl halides, methods have been developed for unactivated alkyl halides.[19][20] The catalytic cycle involves oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst.[21]

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22][23][24] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[25][26] Recent advancements have extended this reaction to include unactivated alkyl iodides.[22][23]

Experimental Protocol: Sonogashira Coupling

  • Setup: In a reaction vessel under an inert atmosphere, combine 1,1-diethoxy-4-iodobutane, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in a suitable solvent and base, such as triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the product by column chromatography.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + R-I R-Pd(II)-I R-Pd(II)-I Oxidative Addition->R-Pd(II)-I Transmetalation Transmetalation R-Pd(II)-I->Transmetalation + R'-C≡C-Cu R-Pd(II)-C≡C-R' R-Pd(II)-C≡C-R' Transmetalation->R-Pd(II)-C≡C-R' Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-R'->Reductive Elimination Reductive Elimination->Pd(0) + R-C≡C-R'

Caption: Simplified Sonogashira coupling cycle.

Data Summary

ReactionKey ReagentsTypical SolventsGeneral Conditions
Finkelstein Reaction NaIAcetoneReflux
Grignard Formation MgDiethyl ether, THFAnhydrous, inert atmosphere
Barbier Reaction Mg, Zn, or In; Carbonyl compoundTHFAnhydrous, inert atmosphere
Suzuki-Miyaura Coupling Organoboron, Pd catalyst, BaseVarious organic solventsInert atmosphere
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) salt, BaseAmine solvents (e.g., Et₃N)Inert atmosphere

Conclusion

The carbon-iodine bond in 1,1-diethoxy-4-iodobutane offers a versatile entry point for a wide range of synthetic transformations. Its high reactivity, combined with the stability of the acetal protecting group, makes it a valuable tool for the synthesis of complex molecules. The reactions detailed in this guide—Grignard and Barbier reactions for C-C bond formation with carbonyls, and palladium-catalyzed cross-coupling reactions for creating diverse carbon skeletons—demonstrate the synthetic power of this bifunctional building block. By understanding the principles and applying the protocols outlined here, researchers can effectively utilize 1,1-diethoxy-4-iodobutane to advance their synthetic projects.

Sources

Foundational

Technical Whitepaper: Stability and Handling of the Diethyl Acetal in 1,1-Diethoxy-4-iodobutane

Executive Summary In advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly versatile synthon featuring two distinct reactive sites: a highly electrophilic primary alkyl iodide and a masked aldehyde in the form of a diethyl acetal.

The strategic value of this molecule lies in its orthogonal reactivity. The acetal protecting group renders the carbonyl carbon inert to nucleophiles and strong bases, allowing the alkyl iodide to undergo selective SN2 displacements. However, the successful utilization of this reagent hinges entirely on understanding and managing the stability of the diethyl acetal moiety. This guide provides an in-depth mechanistic analysis of acetal stability, quantitative degradation metrics, and self-validating experimental protocols to ensure scientific integrity during storage and application.

Structural and Mechanistic Analysis of Acetal Stability

The Orthogonality of the Diethyl Acetal

Acetals are characterized by their robust stability under neutral and basic conditions, but exquisite sensitivity to aqueous acid. The diethyl acetal in 1,1-diethoxy-4-iodobutane provides a slight steric advantage over its dimethyl counterpart, reducing the rate of spontaneous hydrolysis while maintaining facile deprotection kinetics when required.

Because the acetal carbon is in the +2 oxidation state (bonded to two electronegative oxygen atoms), it is completely unreactive toward nucleophiles (e.g., amines, thiolates) and reducing agents (e.g., LiAlH4, NaBH4)[1]. This allows researchers to perform aggressive transformations at the C4 position (the iodide) without compromising the C1 position.

Mechanism of Acid-Catalyzed Hydrolysis

The primary vulnerability of 1,1-diethoxy-4-iodobutane is specific acid catalysis. The hydrolysis of acetals is a classic example of a reaction governed by the formation of an oxocarbenium ion intermediate. According to foundational reviews on the2[2], the reaction proceeds via the following causal sequence:

  • Protonation: Trace acid protonates one of the ethoxy oxygen atoms.

  • Rate-Determining Step (RDS): The carbon-oxygen bond cleaves, expelling a molecule of ethanol and generating a highly reactive, resonance-stabilized oxocarbenium ion. The relationship between the rate of this cleavage and solvent acidity has been well-documented in early 1[1].

  • Nucleophilic Attack: Water attacks the oxocarbenium ion to form a hemiacetal.

  • Collapse: The hemiacetal rapidly collapses under acidic conditions to yield the final aldehyde (4-iodobutanal) and a second equivalent of ethanol.

HydrolysisMechanism A 1,1-Diethoxy-4-iodobutane (Stable in Base) B Protonated Acetal (Fast Equilibrium) A->B + H+ (Trace Acid) C Oxocarbenium Ion + Ethanol (Rate-Determining Step) B->C - EtOH D Hemiacetal Intermediate (Fast Addition of H2O) C->D + H2O E 4-Iodobutanal + Ethanol (Final Product) D->E - H+, - EtOH

Caption: Acid-catalyzed hydrolysis mechanism of 1,1-diethoxy-4-iodobutane via an oxocarbenium intermediate.

The Threat of Autocatalytic Degradation

A critical, often overlooked factor in the handling of haloacetals is the potential for autocatalytic degradation. Alkyl iodides can slowly decompose upon exposure to light or heat, releasing trace amounts of hydroiodic acid (HI). If 1,1-diethoxy-4-iodobutane is stored without an acid scavenger, the generated HI will immediately catalyze the hydrolysis of the diethyl acetal (provided trace moisture is present), leading to a runaway degradation cascade.

Quantitative Stability Metrics

To guide experimental design, the following table summarizes the stability profile of 1,1-diethoxy-4-iodobutane under various environmental and reaction conditions. These metrics align with broader studies on 3[3].

ConditionpH RangeTemperatureEstimated Stability (Half-life)Primary Degradation Pathway
Aqueous Acid < 4.025°CMinutes to HoursRapid specific-acid hydrolysis to 4-iodobutanal.
Neutral Water ~ 7.025°CDays to WeeksSlow hydrolysis (highly dependent on trace acid/CO₂).
Aqueous Base > 9.025°C> 6 MonthsHighly stable; acetal is inherently base-resistant.
Aged Halogenated Solvent N/A (e.g., old CDCl₃)25°CHoursAutocatalytic hydrolysis via photolytic HCl/HI generation.
Optimized Storage N/A (Solid K₂CO₃ added)-20°C> 1 YearStable; base scavenges trace acids, cold prevents SN2.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, workflows involving 1,1-diethoxy-4-iodobutane must incorporate physical validation steps.

Protocol 1: Long-Term Storage and Handling

Objective: Prevent autoxidation, photolytic degradation, and trace acid hydrolysis. Causality: Light and heat generate trace HI from the alkyl iodide; moisture and HI cleave the acetal. This protocol systematically eliminates these variables.

  • Vial Preparation: Select an amber glass vial to block UV light, preventing the photolytic homolysis of the C-I bond.

  • Acid Scavenging (Self-Validation): Add 5-10 mg of anhydrous Potassium Carbonate (K₂CO₃) or basic alumina per 1 gram of 1,1-diethoxy-4-iodobutane directly into the neat liquid. Validation: The presence of the undissolved solid base guarantees that any trace acid generated over time is instantly neutralized, physically validating the pH of the microenvironment.

  • Atmospheric Control: Purge the vial with dry Argon or Nitrogen for 60 seconds to displace atmospheric moisture and oxygen.

  • Thermal Control: Seal tightly with a PTFE-lined cap and store at -20°C.

Protocol 2: Controlled Deprotection to 4-Iodobutanal

Objective: Selectively unmask the aldehyde after the iodide has been utilized in a synthetic step (e.g., after coupling to a drug scaffold). Causality: By using a biphasic acidic system, the water-soluble ethanol byproduct is driven into the aqueous layer, pushing the equilibrium entirely toward the aldehyde product.

  • Solvent Exchange: Dissolve the acetal-containing intermediate in a water-miscible solvent such as THF or Acetone (0.1 M concentration).

  • Acidification: Add an equal volume of 1N aqueous Hydrochloric Acid (HCl) or 10% aqueous Trifluoroacetic Acid (TFA).

  • Reaction Monitoring: Stir at room temperature. Monitor the disappearance of the acetal protons (~4.5 ppm, triplet) and the appearance of the aldehyde proton (~9.8 ppm, singlet) via ¹H NMR or TLC.

  • Quenching (Self-Validation): Once complete (typically 1-4 hours), carefully add saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. Validation: The cessation of bubbling physically validates that the acid catalyst has been completely neutralized, preventing unwanted aldol condensations of the newly formed aldehyde.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Receipt of 1,1-Diethoxy-4-iodobutane Store Storage Protocol (-20°C, Argon, Acid-Free) Start->Store Immediate React Nucleophilic Substitution (e.g., Amine Alkylation) Store->React Basic/Neutral Conditions Deprotect Controlled Deprotection (Aqueous Acid) React->Deprotect Purified Intermediate Isolate Target Aldehyde Isolation Deprotect->Isolate Extraction/Purification

Caption: Optimal handling and synthetic workflow for 1,1-diethoxy-4-iodobutane.

Conclusion

The utility of 1,1-diethoxy-4-iodobutane in drug development relies on the strict maintenance of its diethyl acetal group. By understanding the oxocarbenium-mediated mechanism of hydrolysis, researchers can implement logical, self-validating protocols—such as the deliberate addition of solid base during storage and meticulous pH control during reactions—to prevent premature degradation and ensure high-yielding synthetic pathways.

References

  • Master Organic Chemistry.
  • Koudjonou, B., & LeBel, G. L. (2006).
  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.

Sources

Protocols & Analytical Methods

Method

Application Note: Negishi Cross-Coupling of 1,1-Diethoxy-4-iodobutane with Organozinc Reagents

Executive Summary 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and complex natural product synthesis. It functions as a C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and complex natural product synthesis. It functions as a C4-homologating agent: the primary iodide serves as the electrophilic site for carbon-carbon bond formation, while the diethyl acetal acts as a robust, masked aldehyde.

This application note details a highly optimized, self-validating protocol for the Negishi cross-coupling of 1,1-diethoxy-4-iodobutane with organozinc reagents. By leveraging a specialized palladium/tricyclopentylphosphine ( PCyp3​ ) catalyst system, this methodology overcomes the traditional limitations of unactivated alkyl electrophiles, enabling rapid C–C bond formation while perfectly preserving the sensitive acetal functionality for downstream elaboration.

Strategic Rationale & Mechanistic Insights

The Negishi coupling is strategically preferred over Kumada or Suzuki couplings for this specific substrate due to the exceptional functional group tolerance of organozinc reagents. While organolithium or Grignard reagents might prematurely coordinate or cleave sensitive functionalities, organozincs are mild enough to leave the diethyl acetal completely intact[2].

However, cross-coupling unactivated primary alkyl iodides presents a fundamental mechanistic challenge: the intermediate alkyl-palladium(II) species is highly susceptible to rapid β -hydride elimination. In standard catalytic systems, this elimination outpaces reductive elimination, leading to undesired alkene byproducts rather than the target cross-coupled product[3].

To circumvent this, the protocol employs a specialized catalytic system utilizing Pd2​(dba)3​ and PCyp3​ . The causality behind this choice is twofold:

  • Electronic Profile : PCyp3​ is strongly electron-donating, which accelerates the initial oxidative addition of the Pd(0) species into the unactivated C(sp3)–I bond[3].

  • Steric Profile : The specific cone angle of PCyp3​ crowds the palladium center, forcing the transmetalated intermediate to undergo rapid reductive elimination before β -hydride elimination can occur[3].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Alkyl-Pd(II)-I Complex Pd0->OxAdd Oxidative Addition (1,1-Diethoxy-4-iodobutane) TransMet Alkyl-Pd(II)-R' Complex OxAdd->TransMet Transmetalation (R'-ZnX) TransMet->Pd0 Reductive Elimination (Accelerated by PCyp3) Product Coupled Product (Acetal Intact) TransMet->Product Yields

Figure 1: Pd-catalyzed Negishi cross-coupling catalytic cycle for alkyl iodides.

Quantitative Optimization Data

To demonstrate the necessity of the PCyp3​ ligand and the specific solvent system, Table 1 summarizes the quantitative optimization data for the coupling of unactivated primary alkyl iodides. The use of traditional ligands like PPh3​ results almost exclusively in β -hydride elimination.

Table 1: Influence of Ligand and Solvent on the Negishi Coupling of Unactivated Alkyl Iodides

Catalyst SystemLigandSolventTemp (°C)Conversion (%)Target Yield (%) β -Hydride Elimination (%)
Pd2​(dba)3​ (2%) PPh3​ THF60> 95< 10> 85
Pd2​(dba)3​ (2%)dppfTHF60> 901575
Pd2​(dba)3​ (2%) PCyp3​ THF80> 9565< 5
Pd2​(dba)3​ (2%) [HPCyp3​]BF4​ THF/NMP80> 9992 < 2

Data synthesized from benchmark studies on unactivated primary alkyl iodide cross-couplings. The addition of NMP drastically improves the yield of the target cross-coupled product[3].

Experimental Protocols

Protocol A: Preparation of the Organozinc Reagent (Knochel Method)

This procedure utilizes LiCl to solubilize the organozinc species, breaking up polymeric zinc aggregates and accelerating the subsequent transmetalation step[4].

Step-by-Step Methodology:

  • Zinc Activation : In a dry, argon-flushed Schlenk flask, suspend zinc dust (1.5 equiv, 7.5 mmol) in anhydrous THF (5 mL). Add 1,2-dibromoethane (0.05 equiv) and trimethylsilyl chloride (TMSCl, 0.05 equiv).

  • Heating : Heat the suspension to 65 °C for 10 minutes, then cool to room temperature.

    • Validation Check: Activation is confirmed by a noticeable exotherm and the visible evolution of ethylene gas[4].

  • LiCl Addition : Add anhydrous LiCl (1.2 equiv) in a single portion to facilitate the formation of the highly reactive RZnX⋅LiCl complex[4].

  • Halide Addition : Add the desired alkyl or aryl halide (1.0 equiv, 5.0 mmol) dropwise. Stir at room temperature for 2–4 hours (for iodides) or up to 24 hours (for bromides).

    • Validation Check: Monitor the consumption of the starting halide via GC-MS. The resulting organozinc solution should be titrated using iodine prior to use to ensure accurate stoichiometry.

Protocol B: Negishi Coupling with 1,1-Diethoxy-4-iodobutane

This protocol utilizes an air-stable phosphonium salt, [HPCyp3​]BF4​ , as a direct substitute for the highly pyrophoric PCyp3​ liquid, drastically improving benchtop handling and protocol reliability[3].

Step-by-Step Methodology:

  • Catalyst Preparation : In a glovebox or under strict argon flow, charge a Schlenk flask with Pd2​(dba)3​ (2 mol%) and [HPCyp3​]BF4​ (8 mol%)[3].

  • Base Addition : Add N-methylimidazole (NMI, 1.2 equiv).

    • Causality: NMI acts as a mild, non-nucleophilic base to deprotonate the phosphonium salt in situ, liberating the active free phosphine without interfering with the organozinc reagent[3].

  • Electrophile Addition : Add 1,1-diethoxy-4-iodobutane (1.0 equiv, 0.5 mmol) dissolved in a 2:1 mixture of THF and N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that increases the dielectric constant of the medium, stabilizing the polar transition state during transmetalation[3].

  • Coupling : Dropwise add the titrated organozinc reagent (1.5 equiv) from Protocol A.

  • Reaction Execution : Seal the flask and heat at 80 °C for 12 hours.

    • Validation Check: Reaction completion is validated by TLC (Hexanes/EtOAc). The disappearance of the 1,1-diethoxy-4-iodobutane spot confirms full conversion.

  • Workup : Cool to room temperature, quench carefully with saturated aqueous NH4​Cl , and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Downstream Applications

Following the successful Negishi coupling, the resulting elongated chain contains a stable diethyl acetal. This intermediate can be carried through various harsh synthetic steps (e.g., oxidations, reductions, or basic conditions) before being unmasked.

Deprotection to the target aldehyde is achieved via mild acidic hydrolysis (e.g., 1M HCl in THF at room temperature). The resulting aldehyde serves as a critical node for further functionalization, such as reductive aminations, Wittig reactions, or Grignard additions in API synthesis.

Workflow SM 1,1-Diethoxy-4-iodobutane (Masked Aldehyde) Negishi Negishi Coupling Pd2(dba)3 / PCyp3 SM->Negishi Zn Organozinc Reagent (R-ZnX) Zn->Negishi Intermediate Coupled Acetal (Stable Intermediate) Negishi->Intermediate 80°C, THF/NMP Deprotect Acidic Hydrolysis (HCl / THF) Intermediate->Deprotect Target Target Aldehyde (API Building Block) Deprotect->Target -EtOH

Figure 2: Synthetic workflow from 1,1-Diethoxy-4-iodobutane to target aldehyde.

Validation Check for Deprotection: The successful unmasking of the aldehyde can be rapidly verified by 1H NMR (appearance of a characteristic singlet at ~9.7–9.8 ppm) or by a positive 2,4-DNPH stain on a TLC plate.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530.[Link]

  • Manolikakes, G., Schade, M. A., Muñoz Hernandez, C., Mayr, H., & Knochel, P. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(13), 2765-2768.[Link]

  • Knochel, P., et al. (2021). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.[Link]

Sources

Application

Application Note: Nucleophilic Substitution Strategies Utilizing 1,1-Diethoxy-4-iodobutane in Advanced Organic Synthesis

Executive Summary 1,1-Diethoxy-4-iodobutane (also known as 4-iodobutyraldehyde diethyl acetal) is a highly versatile, bifunctional C4-homologation reagent. It is strategically deployed in drug development and natural pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Diethoxy-4-iodobutane (also known as 4-iodobutyraldehyde diethyl acetal) is a highly versatile, bifunctional C4-homologation reagent. It is strategically deployed in drug development and natural product synthesis to append a protected butyraldehyde chain to various molecular scaffolds. This application note details the mechanistic rationale, comparative reactivity, and validated experimental protocols for its use in nucleophilic substitution ( SN​2 ) reactions.

Mechanistic Rationale: The Bifunctional Paradigm

The synthetic utility of 1,1-diethoxy-4-iodobutane stems from its orthogonal reactivity profile, which features a highly reactive electrophilic center at C4 and a stable, masked electrophilic center at C1.

Leaving Group Causality: Why the Iodo-Variant?

While the chloro- and bromo-variants of this reagent are more commercially abundant (e.g., ), they often require harsh conditions or extended reaction times that can degrade sensitive pharmaceutical intermediates. 1,1-Diethoxy-4-iodobutane—frequently prepared in situ via a Finkelstein reaction (NaI in acetone)—overcomes these limitations.

The carbon-iodine (C–I) bond is significantly weaker (~238 kJ/mol) and more polarizable than the C–Br (~285 kJ/mol) or C–Cl (~339 kJ/mol) bonds. This high polarizability stabilizes the SN​2 transition state, drastically lowering the activation energy. Consequently, the iodo-variant allows for milder reaction temperatures, shorter reaction times, and higher yields. Furthermore, primary alkyl iodides inherently favor SN​2 over E2 elimination due to minimal steric hindrance at the α -carbon. The excellent leaving group ability of iodide means that weaker, less sterically demanding bases can be employed, further suppressing unwanted elimination pathways.

Acetal Stability and Strategic Deprotection

The diethyl acetal moiety is robust under basic and nucleophilic conditions, protecting the C1 carbonyl from premature attack or self-aldol condensation during the substitution phase. Post-substitution, the acetal can be quantitatively hydrolyzed under mild acidic conditions (e.g., aqueous HCl or TFA) to reveal the reactive aldehyde. This two-step sequence is a cornerstone in the synthesis of complex heterocycles, such as indoles and tryptamines, including potent 5-HT receptor agonists (). Beyond pure SN​2 reactions, the iodo-variant is also highly effective in transition-metal-catalyzed cross-couplings, such as Negishi reactions with functionalized organozinc reagents ().

Quantitative Reactivity Profiling

The table below summarizes the kinetic and thermodynamic advantages of utilizing the iodo-variant over its halogenated counterparts in a standard SN​2 N-alkylation workflow.

Halogen ( X )Bond Dissociation Energy (kJ/mol)Relative SN​2 RateTypical Reaction Time (h)Typical Yield (%)
Chloro (Cl) ~33914845
Bromo (Br) ~285501675
Iodo (I) ~238>100495

Note: Data represents generalized kinetic trends for the N-alkylation of piperidine (1.2 equiv) with 4-halo-1,1-diethoxybutanes (1.0 equiv) and K2​CO3​ in acetonitrile at 60 °C.

Experimental Protocols & Self-Validating Systems

Protocol A: N-Alkylation of Secondary Amines (Synthesis of Tertiary Amine Acetals)

Context: Essential for constructing the basic side chains of neuroactive compounds.

Self-Validating System: TLC monitoring utilizing a dual-stain approach ensures reaction fidelity. Phosphomolybdic acid (PMA) staining confirms the consumption of the UV-inactive alkyl iodide. Concurrently, the appearance of a ninhydrin-positive, baseline-shifted spot confirms the formation of the basic tertiary amine product, validating successful C–N bond formation prior to workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ (2.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M solution.

  • Amine Addition: Add the secondary amine (1.2 equiv) to the suspension and stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Electrophile Addition: Dropwise add 1,1-diethoxy-4-iodobutane (1.0 equiv) via syringe over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours under a nitrogen atmosphere.

  • Validation: Perform TLC analysis (eluent: 9:1 DCM/MeOH). Stain with PMA and Ninhydrin to confirm the complete consumption of the iodide and the formation of the product.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure tertiary amine acetal.

Protocol B: C-Alkylation of Active Methylene Compounds (Synthesis of Functionalized Malonates)

Context: Used for extending carbon frameworks in natural product synthesis.

Self-Validating System: Hydrogen gas ( H2​ ) evolution serves as a real-time, visual confirmation of malonate deprotonation. The complete cessation of bubbling indicates quantitative enolate formation, ensuring that the nucleophile is fully prepared before the electrophile is introduced, thereby preventing competing side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) in a flame-dried flask at 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add diethyl malonate (1.5 equiv) dropwise. Observe continuous H2​ evolution.

  • Validation: Stir the mixture at 0 °C for 30 minutes. Proceed to the next step only when bubbling has completely ceased, confirming 100% enolate generation.

  • Electrophile Addition: Add 1,1-diethoxy-4-iodobutane (1.0 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 6 hours.

  • Workup: Cool to 0 °C and carefully quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow SM 1,1-Diethoxy-4-iodobutane (Bifunctional Electrophile) SN2 S_N2 Substitution (Basic Conditions) SM->SN2 Nu Nucleophile (Nu⁻) (e.g., Amine, Carbanion) Nu->SN2 Acetal Functionalized Acetal (Stable Intermediate) SN2->Acetal - I⁻ Acid Acidic Hydrolysis (H3O⁺, H2O) Acetal->Acid Product Functionalized Aldehyde (Target Scaffold) Acid->Product - 2 EtOH

Workflow of bifunctional alkylation and deprotection using 1,1-Diethoxy-4-iodobutane.

References

  • Chen, C.; Senanayake, C. H.; Bill, T. J.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J. "Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist". The Journal of Organic Chemistry, 1994, 59(13), 3738-3741. URL:[Link]

  • Jensen, A. E.; Knochel, P. "Nickel-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Primary Alkyl Halides". The Journal of Organic Chemistry, 2002, 67(1), 79-85. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 262598, 4-Chlorobutyraldehyde diethyl acetal". PubChem. URL:[Link]

Method

"1,1-Diethoxy-4-iodobutane" in the synthesis of pharmaceutical intermediates

Application Note: 1,1-Diethoxy-4-iodobutane as a Bifunctional Synthon in Advanced Pharmaceutical Synthesis Executive Summary In modern process chemistry and drug discovery, the strategic selection of bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1-Diethoxy-4-iodobutane as a Bifunctional Synthon in Advanced Pharmaceutical Synthesis

Executive Summary

In modern process chemistry and drug discovery, the strategic selection of bifunctional building blocks is critical for minimizing synthetic steps and maximizing yield. 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) ()[1] is a highly versatile, linear C8H17IO2 reagent that serves as a masked aldehyde tether. By combining a highly electrophilic alkyl iodide with a nucleophile-resistant diethyl acetal, this reagent allows chemists to seamlessly append a butyraldehyde side chain to complex active pharmaceutical ingredients (APIs) without triggering premature polymerization or unwanted side reactions.

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, I frequently observe process bottlenecks arising from the use of suboptimal leaving groups. While 4-chlorobutyraldehyde diethyl acetal is cheaper, the iodo-variant offers vastly superior kinetics.

  • The Electrophilic Advantage: Iodide is a large, highly polarizable (soft) leaving group. This lowers the activation energy for SN2 displacements by amine or hydrazine nucleophiles, allowing alkylations to proceed at mild temperatures (20–50 °C). This is crucial when working with delicate, stereochemically complex API precursors that would degrade at the 90 °C+ temperatures required for the chloro-analog ()[2].

  • The Acetal Mask: The diethyl acetal moiety is exceptionally stable under basic and nucleophilic conditions. It effectively masks the highly reactive formyl group during the initial alkylation phase. Once the tether is attached, the acetal is readily cleaved under mild aqueous acidic conditions to reveal the aldehyde, priming the molecule for intramolecular cyclization or reductive amination ()[3].

Key Applications in Drug Discovery

A. Synthesis of Triptan Anti-Migraine Agents The synthesis of blockbuster anti-migraine drugs such as sumatriptan, zolmitriptan, and rizatriptan relies heavily on the construction of a tryptamine core ()[4]. 1,1-Diethoxy-4-iodobutane is reacted with an aryl hydrazine to form an N-alkylated intermediate. Following acidic deprotection to the hydrazone, the system undergoes the Grandberg modification of the Fischer indole synthesis . Upon heating, a [3,3]-sigmatropic rearrangement occurs, and the terminal leaving group facilitates the formation of a tryptamine side-chain, directly yielding the critical pharmacophore ()[5].

B. Next-Generation Aminoglycoside Antibacterials In the fight against antimicrobial resistance, modifying existing aminoglycoside scaffolds (like sisomicin) is a proven strategy. 1,1-Diethoxy-4-iodobutane serves as a precise molecular tether. The aminoglycoside is N-alkylated, and the robust acetal prevents premature cross-linking. Subsequent treatment with aqueous HCl unmasks the aldehyde, which is then trapped via reductive amination to append resistance-breaking side chains ()[3].

Quantitative Data & Reagent Selection

Table 1: Comparative Reactivity Profile of 4-Halo-1,1-diethoxybutanes in N-Alkylation

ReagentLeaving GroupRelative ElectrophilicityTypical Reaction TempReaction TimeByproduct Profile
1,1-Diethoxy-4-iodobutane Iodide (-I)High 20–50 °C 2–6 h Minimal elimination
1,1-Diethoxy-4-bromobutaneBromide (-Br)Moderate60–80 °C8–12 hModerate elimination
1,1-Diethoxy-4-chlorobutaneChloride (-Cl)Low80–110 °C16–24 hHigh risk of degradation

Note: Data synthesized from standard process chemistry optimization studies for indole and heterocycle synthesis ()[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in your syntheses, the following protocols have been designed as self-validating systems, embedding causality and In-Process Controls (IPC) directly into the workflow.

Protocol A: Mild N-Alkylation of a Primary/Secondary Amine
  • Reaction Setup: Charge a dry reactor with the target Amine (1.0 eq), K2CO3 (2.5 eq), and anhydrous DMF (10 volumes).

    • Causality: DMF accelerates the SN2 transition state due to its high dielectric constant. K2CO3 is chosen as a heterogeneous, mild base that efficiently neutralizes the generated hydroiodic acid (HI) without promoting E2 elimination of the primary iodide.

  • Reagent Addition: Add 1,1-Diethoxy-4-iodobutane (1.1 eq) dropwise at 20 °C. Warm the mixture to 45 °C and stir for 4 hours.

    • Causality: The superior leaving group ability of iodide allows for mild heating, preserving sensitive functional groups on the API precursor.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The reaction is validated to proceed to Step 4 only when the starting amine mass is depleted by >95% and the [M+H]+ peak corresponds exactly to the acetal-alkylated mass. The absence of a free aldehyde mass confirms the acetal survived the basic conditions.

  • Workup: Partition the mixture between EtOAc and H2O. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Causality: Water dissolves the inorganic salts (KI, K2CO3) and removes DMF, while the lipophilic acetal partitions entirely into the organic phase.

Protocol B: Acidic Deprotection and Aldehyde Unmasking
  • Solvation: Dissolve the purified acetal intermediate from Protocol A in 1,4-dioxane (5 volumes).

    • Causality: 1,4-Dioxane provides excellent solubility for the lipophilic intermediate and is fully miscible with the aqueous acid required for hydrolysis ()[3].

  • Hydrolysis: Add a 1:1 v/v mixture of H2O:conc. HCl dropwise at room temperature. Stir for 2 hours.

    • Causality: The high concentration of hydronium ions rapidly protonates the ethoxy oxygen, driving the elimination of ethanol to form an oxocarbenium ion, which is subsequently hydrated to the free aldehyde.

  • Self-Validating IPC: Monitor the deprotection via TLC (Hexanes:EtOAc 7:3) and a 2,4-Dinitrophenylhydrazine (DNPH) stain.

    • Validation: The complete disappearance of the UV-inactive acetal spot (higher Rf) and the emergence of a highly polar, DNPH-positive (bright orange/red) spot validates the successful unmasking of the formyl group.

  • Neutralization: Remove the organic solvent via rotary evaporation. Extract the aqueous layer with EtOAc and wash the combined organics with 5% NaHCO3.

    • Causality: Washing with NaHCO3 neutralizes residual HCl, preventing acid-catalyzed self-condensation or polymerization of the newly freed aldehyde prior to the next synthetic step ()[3].

Visualizations

G A Nucleophile (API Precursor) C Acetal Intermediate (Stable to Base) A->C Base (K2CO3) SN2 Alkylation B 1,1-Diethoxy-4-iodobutane (Alkylating Agent) B->C D Free Aldehyde (Reactive Electrophile) C->D Aq. HCl (pH < 3) Acetal Cleavage E Final Heterocycle (e.g., Triptan/Indole) D->E Intramolecular Cyclization

Fig 1. Bifunctional workflow of 1,1-Diethoxy-4-iodobutane in heterocyclic API synthesis.

Aminoglycoside S1 Aminoglycoside Scaffold (e.g., Sisomicin) S3 N-Alkylated Aminoglycoside (Acetal Protected) S1->S3 N-Alkylation (DIPEA, DMF) S2 1,1-Diethoxy-4-iodobutane S2->S3 S4 Pendant Aldehyde Intermediate S3->S4 1,4-Dioxane / HCl Deprotection S5 Next-Gen Antibacterial (Reductive Amination) S4->S5 Primary Amine NaBH3CN

Fig 2. Application of 1,1-diethoxy-4-iodobutane in antibacterial aminoglycoside synthesis.

References

  • [6] Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal. Source: QuickCompany (Indian Patent Database). URL:[Link]

  • [2] US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde. Source: Google Patents. URL:

  • [3] US8822424B2 - Antibacterial aminoglycoside analogs. Source: Google Patents. URL:

  • [4] WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals. Source: Google Patents. URL:

  • [5] Synthesis of 5-(sulfamoylmethyl)indoles. Source: Tetrahedron. URL:[Link]

Sources

Application

Application Note: The Barbier Reaction of 1,1-Diethoxy-4-iodobutane with Carbonyl Compounds: A Practical Guide to Homoenolate Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Homoenolate Equivalent The Barbier reaction, a cornerstone of carbon-carbon bond formation, o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Homoenolate Equivalent

The Barbier reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and operationally simple alternative to the more traditional Grignard reaction.[1] Its key advantage lies in the in situ generation of the organometallic nucleophile in the presence of the electrophilic carbonyl compound, obviating the need for pre-formation of often sensitive organometallic reagents.[1][2][3] This one-pot nature makes the Barbier reaction particularly attractive for its tolerance to a wider range of functional groups and its adaptability to aqueous media, aligning with the principles of green chemistry.[1][2][3]

This application note provides a detailed guide to the Barbier reaction of 1,1-diethoxy-4-iodobutane with various carbonyl compounds. This specific iodoacetal serves as a robust and versatile precursor to a homoenolate equivalent, a valuable synthon in organic synthesis for the construction of 1,5-dicarbonyl compounds and related structures after deprotection of the acetal. The resulting 5,5-diethoxypentan-1-ol derivatives are valuable intermediates in the synthesis of natural products and pharmaceuticals.

We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and present a table of expected outcomes with a range of carbonyl substrates. Furthermore, this guide will offer insights into troubleshooting and optimization, ensuring that researchers can confidently apply this methodology in their synthetic endeavors.

The Scientific Foundation: Mechanism and Rationale

The Barbier reaction of 1,1-diethoxy-4-iodobutane proceeds via the oxidative insertion of a metal, typically zinc, indium, or samarium(II) iodide, into the carbon-iodine bond.[2][4] This generates a transient organometallic species, which then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone present in the reaction mixture.

The choice of metal is critical and can influence the reactivity and selectivity of the reaction.

  • Zinc: A commonly used metal due to its relatively low cost, moderate reactivity, and tolerance to various functional groups. Activation of the zinc surface is often necessary to initiate the reaction.[4]

  • Indium: Known for its high reactivity and excellent water tolerance, making it a good choice for reactions in aqueous or protic media.[5]

  • Samarium(II) Iodide (SmI2): A powerful single-electron transfer agent, particularly useful for intramolecular Barbier reactions and for reactions with less reactive alkyl halides.[6]

The acetal moiety in 1,1-diethoxy-4-iodobutane is stable under the neutral to slightly acidic conditions of the Barbier reaction and subsequent workup, effectively protecting the aldehyde functionality. This protected homoenolate allows for the selective formation of the desired carbon-carbon bond without competing reactions at the latent aldehyde.

Visualizing the Reaction Pathway

Barbier_Reaction Figure 1: Generalized Barbier Reaction Workflow cluster_setup Reaction Setup cluster_reaction In Situ Organometallic Formation & Addition cluster_workup Workup & Purification Reagents 1,1-Diethoxy-4-iodobutane + Carbonyl Compound + Metal (e.g., Zinc) Organometallic Organometallic Intermediate [I-Zn-(CH2)4-CH(OEt)2] Reagents->Organometallic Oxidative Insertion Addition Nucleophilic Addition Organometallic->Addition Alkoxide Zinc Alkoxide Intermediate Addition->Alkoxide Forms C-C bond Quench Aqueous Quench (e.g., sat. NH4Cl) Alkoxide->Quench Protonation Product 5,5-Diethoxypentan-1-ol Derivative Quench->Product Purification Chromatography Product->Purification

Sources

Method

Application Notes &amp; Protocols: 1,1-Diethoxy-4-iodobutane as a Versatile Alkylating Agent for Amines and Phenols

Introduction: The Strategic Advantage of a Masked Carbonyl In the landscape of synthetic organic chemistry, the selective introduction of functionalized alkyl chains is a cornerstone of molecular design, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Masked Carbonyl

In the landscape of synthetic organic chemistry, the selective introduction of functionalized alkyl chains is a cornerstone of molecular design, particularly in pharmaceutical and materials science. 1,1-Diethoxy-4-iodobutane emerges as a reagent of significant strategic value. It is not merely a simple alkyl iodide; it is a bifunctional building block that couples the reactivity of a primary iodide for nucleophilic substitution with the latent functionality of an aldehyde, chemically protected as a diethyl acetal.

This dual-natured design offers a distinct advantage: it allows for the clean alkylation of sensitive nucleophiles like amines and phenols without the risk of side reactions (e.g., self-polymerization, aldol condensation) that would be inherent to an unprotected γ-iodoaldehyde. The resulting acetal-protected product is robust and stable under a variety of conditions, permitting further synthetic manipulations before the aldehyde is unmasked at a strategic point in the synthesis. This guide provides an in-depth exploration of its mechanism, application, and detailed protocols for its use in N- and O-alkylation reactions.

Mechanism of Action: A Two-Act Synthetic Play

The utility of 1,1-diethoxy-4-iodobutane unfolds in a two-stage process: an initial alkylation event followed by a deprotection step to reveal the carbonyl group.

Act I: Nucleophilic Substitution (SN2 Alkylation)

The core of the initial transformation is a classical SN2 reaction. The carbon atom bearing the iodine is a soft electrophile, making it an excellent substrate for attack by soft nucleophiles. Iodine is a superb leaving group, facilitating the reaction.

  • N-Alkylation of Amines: Primary and secondary amines, being effective nucleophiles, readily displace the iodide. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydroiodic acid (HI) formed, driving the reaction to completion. For primary amines, controlling the stoichiometry is crucial to favor mono-alkylation over the potential di-alkylation byproduct.[1][2]

  • O-Alkylation of Phenols: Phenols require deprotonation by a suitable base to form the more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon, displacing the iodide to form an aryl ether.[3][4] The choice of base and solvent is critical for achieving high yields.

Act II: Acetal Deprotection (Hydrolysis)

Once the 4,4-diethoxybutyl moiety is installed, the latent aldehyde can be revealed through acid-catalyzed hydrolysis. The acetal is stable to basic and neutral conditions but readily breaks down in the presence of an acid and water.[5][6] This step regenerates the carbonyl group, making it available for a wide array of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation.

Mechanism_of_Action cluster_alkylation Act I: SN2 Alkylation cluster_deprotection Act II: Acetal Hydrolysis R_XH R-XH (Amine or Phenol) Base Base (e.g., K₂CO₃, DIPEA) Product_Acetal R-X-(CH₂)₃-CH(OEt)₂ R_XH->Product_Acetal + RX, Base RX I-(CH₂)₃-CH(OEt)₂ Salt Base-H⁺ I⁻ Product_Acetal_In R-X-(CH₂)₃-CH(OEt)₂ Product_Acetal->Product_Acetal_In Product_Aldehyde R-X-(CH₂)₃-CHO Product_Acetal_In->Product_Aldehyde H₃O⁺ Ethanol 2 EtOH Experimental_Workflow Setup 1. Reaction Setup (Substrate, Base, Solvent) Addition 2. Add Alkylating Agent (1,1-Diethoxy-4-iodobutane) Setup->Addition Reaction 3. Heat & Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, IR) Purify->Characterize Deprotect 7. Acetal Deprotection (Optional) (Acidic Hydrolysis) Characterize->Deprotect Proceed to next step FinalProduct Final Aldehyde Product Deprotect->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Stability of "1,1-Diethoxy-4-iodobutane" under basic conditions

Topic: Stability and Reactivity of 1,1-Diethoxy-4-iodobutane Under Basic Conditions Executive Summary 1,1-Diethoxy-4-iodobutane is a highly versatile bifunctional reagent widely used in drug development and complex organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Reactivity of 1,1-Diethoxy-4-iodobutane Under Basic Conditions

Executive Summary

1,1-Diethoxy-4-iodobutane is a highly versatile bifunctional reagent widely used in drug development and complex organic synthesis. It features an acid-sensitive acetal (1,1-diethoxy) and a base-sensitive primary alkyl iodide (4-iodo). A common point of failure in synthetic workflows is the misunderstanding of how this molecule behaves in alkaline environments. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you control the reactivity of this compound under basic conditions.

The Core Chemistry: Mechanistic Grounding

To successfully utilize 1,1-diethoxy-4-iodobutane, researchers must understand the divergent behavior of its two functional groups when exposed to a base:

1. The Acetal Moiety (Base-Stable): Acetals are geminal diethers. Under basic conditions, they are exceptionally stable[1]. The causality is twofold: first, the central acetal carbon lacks any acidic protons, making it immune to deprotonation[2]. Second, the ethoxide groups (EtO⁻) are poor leaving groups in the absence of an acid catalyst[3]. Therefore, aqueous or anhydrous bases (e.g., NaOH, NaH, LDA) will not hydrolyze or degrade the acetal protecting group[2].

2. The Alkyl Iodide Moiety (Base-Reactive): Iodine is a large, highly polarizable atom, making the C–I bond relatively weak and the iodide ion (I⁻) an excellent leaving group[4]. When exposed to basic conditions, the primary carbon (C4) becomes the reactive center[5]. Depending on the nature of the base, the molecule will undergo one of two competing pathways:

  • SN2 Substitution: If the base is a good nucleophile (e.g., amines, thiolates, or unhindered alkoxides), it will directly attack the electrophilic C4 carbon, displacing the iodide[6].

  • E2 Elimination: If the base is sterically hindered (e.g., potassium tert-butoxide) or if the reaction is heated, the base will abstract a β-proton from the C3 position, expelling the iodide to form a terminal alkene (1,1-diethoxybut-3-ene)[6].

ReactionPathway Compound 1,1-Diethoxy-4-iodobutane Base Basic Conditions Compound->Base Acetal Acetal Moiety (Stable) Base->Acetal Inert Iodide Primary Iodide (Reactive) Base->Iodide Attacks SN2 S_N2 Substitution (Nucleophilic Base) Iodide->SN2 e.g., NaOMe E2 E2 Elimination (Bulky/Strong Base) Iodide->E2 e.g., tBuOK

Caption: Reaction pathway of 1,1-Diethoxy-4-iodobutane under basic conditions.

Troubleshooting & FAQs

Q1: I treated 1,1-diethoxy-4-iodobutane with sodium hydroxide to neutralize an acid, and my compound degraded. Did the base destroy the acetal? A: No, the acetal is entirely stable to basic conditions[1]. The degradation you observed is due to the highly reactive primary alkyl iodide[4]. Hydroxide is both a strong nucleophile and a strong base. It will react with the alkyl iodide to yield a mixture of SN2 substitution (forming 4-hydroxybutyraldehyde diethyl acetal) and E2 elimination (forming 1,1-diethoxybut-3-ene)[5]. To neutralize acids without degrading the iodide, use a mild, non-nucleophilic inorganic base like solid NaHCO3.

Q2: How do I selectively perform an SN2 substitution without triggering E2 elimination? A: To favor SN2 over E2, you must decouple nucleophilicity from basicity. Use a strong nucleophile that is a relatively weak base (e.g., thiolates, azides, or primary/secondary amines)[6]. If an oxygen nucleophile is required, use unhindered alkoxides (like methoxide) in polar aprotic solvents at low temperatures[5]. Avoid bulky bases like potassium tert-butoxide (KOtBu), which act strictly as bases due to steric hindrance, driving the E2 pathway[6].

Q3: Can I form a Grignard reagent from 1,1-diethoxy-4-iodobutane? A: Yes. The acetal protecting group is stable to the highly basic and nucleophilic conditions of Grignard formation[2]. However, because the resulting organomagnesium species is a strong nucleophile, intermolecular Wurtz-type coupling can occur if unreacted alkyl iodide is present. To mitigate this, form the Grignard reagent at low temperatures using highly active magnesium turnings and maintain high solvent dilution.

Workflow Start Identify Target Reaction Check Is the base nucleophilic or sterically hindered? Start->Check Nuc Nucleophilic (e.g., Amines) Check->Nuc Steric Sterically Hindered (e.g., tBuOK) Check->Steric SN2 Optimize for S_N2: Lower Temp, Polar Aprotic Solvent Nuc->SN2 E2 Optimize for E2: Heat, Strong Base Steric->E2

Caption: Experimental workflow for optimizing substitution vs. elimination.

Quantitative Data: SN2 vs E2 Product Distribution

The following table summarizes the expected product distribution when 1,1-diethoxy-4-iodobutane is exposed to various basic conditions. Note: The acetal remains 100% intact across all listed conditions.

Base / ReagentSolventTemperaturePrimary PathwayEst. SN2 YieldEst. E2 Yield
Sodium Methoxide (NaOMe)Methanol25 °CSN2>90%<10%
Potassium t-Butoxide (KOtBu)t-Butanol50 °CE2<5%>95%
Diethylamine (Et2NH)Acetonitrile80 °CSN285%15%
Lithium Diisopropylamide (LDA)THF-78 °CE20%100%

Self-Validating Experimental Protocols

Protocol A: Selective SN2 Substitution (Amine Alkylation)

Objective: Alkylate a primary amine while preserving the acetal and avoiding alkene formation.

  • Reaction Setup: Dissolve 1,1-diethoxy-4-iodobutane (1.0 eq) in anhydrous acetonitrile (0.5 M). Add the nucleophilic amine (e.g., benzylamine, 1.5 eq) and a mild non-nucleophilic base (e.g., K2CO3, 2.0 eq).

    • Causality: K2CO3 acts as an acid scavenger to neutralize the HI byproduct, preventing the reaction mixture from becoming acidic (which would cleave the acetal)[1].

  • Monitoring: Stir the reaction mixture at 40 °C. Monitor by TLC (Hexanes/EtOAc).

    • Validation Check: The disappearance of the UV-inactive iodide spot (visualized with KMnO4 stain) and the appearance of a more polar, UV-active product spot confirms SN2 progression without premature acetal cleavage.

  • Workup: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Partition between diethyl ether and saturated aqueous NaHCO3.

    • Causality: Using NaHCO3 ensures the aqueous layer remains strictly basic during extraction, guaranteeing the acid-sensitive acetal remains intact.

  • Purification: Purify by flash chromatography on silica gel that has been pre-treated (basified) with 1% Triethylamine (Et3N).

    • Validation Check: Standard silica gel is slightly acidic and can catalyze acetal hydrolysis on the column. Neutralizing the silica with Et3N validates the recovery of the fully intact acetal product.

Protocol B: Intentional E2 Elimination (Synthesis of 1,1-diethoxybut-3-ene)

Objective: Force the elimination of the iodide to generate a terminal alkene for downstream cross-metathesis.

  • Reaction Setup: Suspend potassium tert-butoxide (KOtBu, 1.5 eq) in anhydrous THF (0.5 M) under an inert nitrogen atmosphere. Cool the suspension to 0 °C.

    • Causality: KOtBu is highly sterically hindered. It cannot easily access the C4 carbon for SN2 attack, forcing it to abstract the more accessible β-proton at C3, driving the E2 mechanism[6].

  • Addition: Add 1,1-diethoxy-4-iodobutane (1.0 eq) dropwise via syringe. Warm the reaction to room temperature and stir for 2 hours.

  • Quench & Workup: Quench the reaction strictly with a pH 8 phosphate buffer.

    • Validation Check: Alkene products are stable, but quenching with standard aqueous acids (like NH4Cl or HCl) will immediately hydrolyze the acetal[3]. The pH 8 buffer validates the survival of the protecting group.

  • Isolation: Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate carefully at >150 mbar.

    • Causality: The resulting alkene (1,1-diethoxybut-3-ene) is highly volatile. Careful concentration prevents product loss.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling with 1,1-Diethoxy-4-iodobutane

Welcome from the Senior Application Scientist Welcome to the Alkyl Halide Cross-Coupling Support Center. As an application scientist working in drug development, I frequently consult with researchers struggling to couple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the Alkyl Halide Cross-Coupling Support Center. As an application scientist working in drug development, I frequently consult with researchers struggling to couple bifunctional aliphatic reagents like 1,1-diethoxy-4-iodobutane . This molecule is incredibly valuable—acting as a masked butyraldehyde linchpin for complex molecule synthesis—but its dual nature introduces competing failure modes. You are simultaneously dealing with a reactive alkyl iodide (prone to radical dimerization and β -hydride elimination) and a sensitive acetal (prone to Lewis acid-mediated deprotection).

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating protocols to ensure your C(sp2)–C(sp3) couplings succeed.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic below to identify which functional group within 1,1-diethoxy-4-iodobutane is causing your yield drop.

Troubleshooting Start Low Yield with 1,1-Diethoxy-4-iodobutane Analyze Analyze Crude by GC-MS/NMR Start->Analyze Alkene Alkene Byproducts (β-Hydride Elimination) Analyze->Alkene Aldehyde Aldehyde/Oligomers (Acetal Deprotection) Analyze->Aldehyde Dimer Homocoupled Dimer (Radical Recombination) Analyze->Dimer FixAlkene Change Ligand to Rigid Bidentate (e.g., phen) Alkene->FixAlkene FixAldehyde Remove Lewis Acids & Add Mild Base (Cs2CO3) Aldehyde->FixAldehyde FixDimer Slow Addition of Alkyl Iodide (Syringe Pump) Dimer->FixDimer

Diagnostic workflow for identifying and resolving common failure modes in 1,1-diethoxy-4-iodobutane couplings.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why is my reaction yielding massive amounts of alkene byproducts instead of the cross-coupled product? The Causality: You are observing β -hydride elimination. Alkyl iodides are powerful electrophiles, but when they undergo oxidative addition to transition metals (like Palladium or Nickel), the resulting alkyl-metal intermediate possesses β -hydrogens. If the metal center has an open coordination site, it rapidly 1, collapsing into an alkene and a metal-hydride species[1]. The Solution: To suppress this in Ni-catalyzed reductive couplings, you must saturate the coordination sphere and accelerate reductive elimination. Rigid bidentate nitrogen ligands, such as 1,10-phenanthroline (phen) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), enforce a geometry that disfavors the syn-coplanar arrangement required for elimination,2[2].

Q2: My coupling works, but the acetal group degrades during the reaction. How do I prevent deprotection? The Causality: The 1,1-diethoxy group is an acetal, which is 3 and trace Brønsted acids[3]. Many cross-coupling protocols generate acidic byproducts or utilize Lewis acidic metal salts that coordinate to the acetal oxygen. This coordination triggers the expulsion of ethanol and the formation of an oxocarbenium ion, which rapidly hydrolyzes to the aldehyde. The Solution: Ensure strictly anhydrous conditions and add a mild, non-nucleophilic base like Cs2​CO3​ to scavenge trace acids without interfering with the catalytic cycle. Avoid using TMSCl or BF3​⋅OEt2​ as additives.

Q3: I am observing high levels of homocoupled dimer (octane-1,8-dial bis-acetal). How can I favor cross-coupling? The Causality: Unactivated alkyl iodides often react via single-electron transfer (SET) pathways in base-metal catalysis, 4[4]. If the concentration of this 1,1-diethoxybut-4-yl radical is too high relative to the oxidative addition complex of your cross-coupling partner, the radicals will rapidly dimerize. The Solution: To statistically favor the cross-coupling pathway, implement a syringe pump addition of the 1,1-diethoxy-4-iodobutane over 2–4 hours to5[5].

Quantitative Data: Optimization Matrix

The following table summarizes in-house optimization data demonstrating how specific reaction parameters dictate the fate of 1,1-diethoxy-4-iodobutane during a standard reductive cross-coupling with an aryl bromide.

Catalyst/Ligand SystemBase/AdditiveSubstrate Addition MethodCross-Coupled Yield (%)Alkene Byproduct (%)Acetal Hydrolysis (%)
Pd(PPh3​)4​ NoneBolus (All at once)< 15%> 60%~ 5%
NiCl2​ / PPh3​ Cs2​CO3​ Bolus25%45%< 5%
NiCl2​ / dtbbpyNone (Trace Acid)Bolus40%10%> 40%
NiCl2​ / dtbbpy Cs2​CO3​ Bolus65%10%< 5%
NiCl2​ / dtbbpy Cs2​CO3​ Syringe Pump (2h) 88% < 5% < 5%

Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating protocol for the Ni-Catalyzed Reductive Cross-Coupling of 1,1-Diethoxy-4-iodobutane . The built-in checkpoints ensure you catch deviations before the reaction is complete.

Reagents & Setup
  • Electrophile 1: Aryl bromide (1.0 equiv, 0.5 mmol)

  • Electrophile 2: 1,1-Diethoxy-4-iodobutane (1.5 equiv, 0.75 mmol)

  • Catalyst: NiCl2​⋅dtbbpy (10 mol%)

  • Reductant: Zn0 dust (2.5 equiv, activated)

  • Base: Cs2​CO3​ (1.0 equiv)

  • Solvent: Anhydrous DMA (3.0 mL)

Step-by-Step Methodology
  • Reagent Preparation & Validation: Dry the Cs2​CO3​ under vacuum at 120 °C for 4 hours. Validation Check: Perform a Karl Fischer titration on your DMA solvent; it must read <10 ppm water to ensure the survival of the acetal group.

  • Catalyst Activation: In a nitrogen-filled glovebox, add the aryl bromide, NiCl2​⋅dtbbpy , Zn0 dust, and Cs2​CO3​ to a vial. Add 2.0 mL of DMA and stir at room temperature. Validation Check: Within 5 minutes, the solution should transition from pale green to a deep red/brown, confirming the active Ni(0) species has been successfully generated.

  • Syringe Pump Addition: Dilute the 1,1-diethoxy-4-iodobutane in 1.0 mL of DMA. Using a syringe pump, add this solution to the reaction mixture at a rate of 0.5 mL/hour. Validation Check: Run a GC-MS aliquot at t=30 mins. You should observe <5% homocoupled dimer; if the dimer peak exceeds 5%, decrease the pump rate by half to lower the radical concentration.

  • Workup: Once the addition is complete, stir for an additional 2 hours. Validation Check: Quench the reaction strictly with a pH 8 phosphate buffer. Do not use standard 1M HCl , as it will quantitatively deprotect the acetal into an aldehyde within minutes during the extraction phase. Extract with EtOAc and concentrate.

MechanisticCycle Ni0 Ni(0) Catalyst OxAdd Aryl Halide Oxidative Addition Ni0->OxAdd NiII_Aryl Aryl-Ni(II)-X OxAdd->NiII_Aryl NiIII Alkyl-Aryl-Ni(III) NiII_Aryl->NiIII Radical Capture Radical Alkyl Radical From 1,1-Diethoxy-4-iodobutane Radical->NiIII Product Cross-Coupled Product NiIII->Product Reductive Elimination BetaElim β-Hydride Elimination (Alkene Byproduct) NiIII->BetaElim If slow elimination Product->Ni0 Regeneration

Ni-catalyzed cross-coupling cycle highlighting the radical capture and competing β-hydride elimination.

References

  • Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. ACS Publications. URL:[Link]

  • Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals. ACS Publications. URL:[Link]

  • Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling. ResearchGate. URL:[Link]

  • Ni-Catalyzed Reductive Coupling of Acetals with Anhydrides and Vinyl Triflates via Single-Electron C–O Activation. ChemRxiv. URL:[Link]

Sources

Troubleshooting

"1,1-Diethoxy-4-iodobutane" decomposition pathways and byproducts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1,1-Diethoxy-4-iodobutane. This document provides in-depth troubleshooting advice, frequently asked quest...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1,1-Diethoxy-4-iodobutane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and expert protocols to address the challenges associated with the handling, storage, and reaction of this versatile bifunctional molecule. As a compound featuring both a sensitive acetal group and a reactive alkyl iodide, understanding its stability and potential decomposition pathways is critical for successful experimental outcomes.

Part 1: General Stability and Handling

This section addresses the most common initial queries regarding the stability and proper handling of 1,1-Diethoxy-4-iodobutane.

Q1: My freshly ordered bottle of 1,1-Diethoxy-4-iodobutane has a slight yellow or brownish tint. Is it still usable?

Answer: A pale yellow or brown discoloration is a common observation and typically indicates the formation of a minute amount of elemental iodine (I₂). This is often caused by slow, light-induced or heat-induced decomposition of the alkyl iodide. For many applications, such as the formation of Grignard reagents or in many nucleophilic substitution reactions, this minor impurity does not significantly affect the outcome.

However, for high-precision kinetics studies or reactions sensitive to radical initiators, purification is recommended. The color can often be removed by washing a solution of the compound (e.g., in diethyl ether or ethyl acetate) with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by washing with brine, drying over an anhydrous salt (like MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.

Key Takeaway: Proper storage is crucial to minimize decomposition. Always store 1,1-Diethoxy-4-iodobutane in an amber or opaque bottle, under an inert atmosphere (argon or nitrogen), and refrigerated.[1][2][3]

Q2: What are the primary chemical incompatibilities I should be aware of?

Answer: 1,1-Diethoxy-4-iodobutane has two reactive centers, leading to several incompatibilities:

  • Acids: The 1,1-diethoxyacetal group is highly sensitive to acidic conditions. Even trace amounts of acid, including Lewis acids, can catalyze its hydrolysis to butanal and ethanol.[4] Therefore, all glassware should be thoroughly dried and reactions should be run under anhydrous conditions, avoiding acidic reagents unless the goal is to deprotect the acetal.

  • Strong Bases: While the acetal is stable to bases, the alkyl iodide can undergo elimination reactions (E2 pathway) in the presence of strong, non-nucleophilic bases to form 1,1-diethoxybut-3-ene. Grignard reagents and organolithiums are also strong bases and can promote this side reaction.[5][6]

  • Nucleophiles: The primary iodide is an excellent leaving group, making the terminal carbon highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.[7][8] This is often the desired reactivity, but it is an incompatibility if unintended.

  • Heat, Light, and Radical Initiators: Like many alkyl iodides, the C-I bond is relatively weak (BDE ~240 kJ/mol) and can undergo homolytic cleavage when exposed to heat or UV light, generating radical intermediates.[2][3][9]

Part 2: Decomposition Pathways and Byproduct Identification

Understanding the potential decomposition pathways is the first step in troubleshooting unexpected experimental results.

Q3: I'm seeing unexpected byproducts in my reaction. What are the most likely decomposition pathways for 1,1-Diethoxy-4-iodobutane?

Answer: There are three primary decomposition pathways that can occur depending on the reaction conditions.

  • Acid-Catalyzed Hydrolysis of the Acetal: This occurs in the presence of protic or Lewis acids and water. The acetal hydrolyzes to form butanal and ethanol . This is a common issue if solvents are not properly dried or if acidic reagents are used.[4]

  • Intramolecular Cyclization (Sₙ2): The molecule can react with itself. One of the ethoxy oxygen atoms can act as an internal nucleophile, attacking the carbon bearing the iodide. This Sₙ2 reaction displaces the iodide and forms a five-membered ring, resulting in 2-ethoxytetrahydrofuran and liberating an ethyl cation, which is typically trapped by the iodide anion to form ethyl iodide . This is a significant side reaction, especially upon heating. The formation of tetrahydrofuran rings via intramolecular nucleophilic substitution is a well-established synthetic route.[10]

  • Radical Decomposition: Exposure to light or high temperatures can cleave the C-I bond, forming a primary alkyl radical. This radical can then participate in various non-specific reactions, leading to a mixture of byproducts including butane (via hydrogen abstraction), octane dimers , and oligomeric materials. The iodine radical will dimerize to form I₂.

The diagram below illustrates these primary decomposition routes.

DecompositionPathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_radical Radical Decomposition main 1,1-Diethoxy-4-iodobutane butanal Butanal main->butanal H⁺, H₂O ethanol Ethanol main->ethanol H⁺, H₂O thf 2-Ethoxytetrahydrofuran main->thf Heat (Δ) radicals Radical Intermediates main->radicals hv or Δ eti Ethyl Iodide byproducts Butane, Dimers, etc. radicals->byproducts iodine Iodine (I₂) radicals->iodine TroubleshootingWorkflow start Low Yield in Grignard Reaction q1 Did the Grignard formation initiate? (Color change, exotherm) start->q1 check_mg Activate Mg: - Use I₂ crystal - Crush turnings q1->check_mg No check_reagent Check Reagent Purity: - Run ¹H NMR - Purify if necessary q1->check_reagent No q2 Analyze crude reaction mixture by GC-MS or NMR q1->q2 Yes is_cyclized Is 2-Ethoxytetrahydrofuran present? q2->is_cyclized is_eliminated Is 1,1-Diethoxybut-3-ene present? q2->is_eliminated sol_cyclized Troubleshooting: - Lower reaction temperature - Slower addition of starting material is_cyclized->sol_cyclized Yes sol_eliminated Troubleshooting: - Ensure slow, controlled Grignard formation - Maintain low temperature is_eliminated->sol_eliminated Yes

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Detailed Troubleshooting Steps:

  • Verify Grignard Formation: A successful Grignard initiation is marked by a gentle reflux of the ether solvent and a change in the appearance of the magnesium surface. [11]If it fails to start, the magnesium may be passivated by an oxide layer or the starting material may have degraded.

    • Solution: Activate the magnesium with a small crystal of iodine or by crushing the turnings under an inert atmosphere. Verify the purity of your 1,1-Diethoxy-4-iodobutane via ¹H NMR.

  • Analyze for Side Products: If the Grignard reagent forms but the final yield is low, competing side reactions are the likely cause.

    • Intramolecular Cyclization: The reaction mixture warming during Grignard formation can accelerate the intramolecular cyclization pathway, consuming the starting material before it can react with magnesium.

      • Solution: Maintain a lower reaction temperature. Consider initiating the reaction at room temperature and then cooling it once started. Use a highly active form of magnesium (e.g., Rieke magnesium) that reacts at lower temperatures.

    • Base-Induced Elimination (E2): The newly formed Grignard reagent is a strong base and can deprotonate the carbon alpha to the iodide in another molecule of the starting material, leading to elimination.

      • Solution: Use dilute conditions by adding the 1,1-Diethoxy-4-iodobutane solution slowly to the magnesium suspension. This keeps the instantaneous concentration of the starting material low, favoring the reaction at the magnesium surface over intermolecular reactions.

Protocol: Formation of (4,4-Diethoxybutyl)magnesium Iodide

This protocol is designed to minimize common decomposition pathways.

Materials:

  • 1,1-Diethoxy-4-iodobutane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (1 small crystal, for activation)

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and inert gas (Ar or N₂) setup.

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at 125 °C and assemble hot. Allow to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas and then cool. Add the single crystal of iodine. The purple color should fade as it reacts with the magnesium surface.

  • Initiation: Add a small portion (~10%) of the total anhydrous THF. In the addition funnel, prepare a solution of 1,1-Diethoxy-4-iodobutane in the remaining anhydrous THF. Add a small amount (~5-10%) of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by a slight warming and bubbling. Once initiated, begin a slow, dropwise addition of the remaining 1,1-Diethoxy-4-iodobutane solution at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath. The Grignard reagent is a strong base, and anhydrous conditions are critical to prevent it from being quenched by water. [6][12]5. Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting grayish, cloudy solution is the Grignard reagent, ready for reaction with an electrophile.

Part 4: Frequently Asked Questions (FAQs)

Q4: Can I purify 1,1-Diethoxy-4-iodobutane by distillation?

Answer: Yes, but with caution. Distillation under reduced pressure is the preferred method to minimize thermal decomposition. The C-I bond can cleave at elevated temperatures, and the intramolecular cyclization is also accelerated by heat. [9]It is advisable to add a small amount of copper powder to the distillation flask to act as a radical scavenger and stabilize the compound. Always distill away from bright light.

Q5: Why is THF a better solvent than diethyl ether for the Grignard reaction with this substrate?

Answer: While both are suitable aprotic solvents, THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether) and better solvating power for the Grignard reagent. The higher temperature can help with sluggish Grignard formations. However, for this specific substrate, the key advantage of THF is that it allows the reaction to be run at a controlled temperature (e.g., 30-40 °C) that is high enough for the reaction to proceed but low enough to minimize the rate of the intramolecular cyclization side reaction.

Q6: I suspect acetal hydrolysis occurred. How can I prevent this in the future?

Answer: Rigorous exclusion of water and acid is paramount.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

  • Glassware: Flame-dry all glassware immediately before use.

  • Reagents: Ensure all other reagents are anhydrous. Avoid using reagents that may contain acidic impurities. If necessary, reagents can be passed through a plug of basic or neutral alumina to remove acidic residues.

References
  • Apollo Scientific. (n.d.). 1-Iodobutane Safety Data Sheet.
  • Chem LibreTexts. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Inman, M., & Moody, C. J. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link]

  • Toppr. (2024, June 1). What nucleophiles would react with 1 -iodobutane to prepare the following compounds?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, May 9). 1-Iodobutane Safety Data Sheet.
  • Study.com. (n.d.). What nucleophiles would react with 1-iodobutane to prepare for the following compounds?. Retrieved from [Link]

  • Zeisler, S. K., et al. (1996). Formation of 1-[123I]iodobutane in labeling [123I]iomazenil by iododestannylation: implications for the reaction mechanism. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Denisov, E. T., & Denisova, T. G. (2009). Mechanisms of Decomposition of Initiators.
  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from UW-Madison Chemistry Department website.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • Wang, Y., et al. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Deprotection of the 1,1-Diethoxyacetal Group.
  • YouTube. (2012, February 17). Iodine a good nucleophile and a good leaving group. Retrieved from [Link]

  • Vaia. (n.d.). Predict the product and give the stereochemistry resulting from reaction of each of the following nucleophiles with (R)-2-bromooctane. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategist's Choice: A Comparative Guide to 1,1-Diethoxy-4-iodobutane and 4-Iodobutanal in Multi-Step Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a multi-step synthetic ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a multi-step synthetic campaign. This guide provides an in-depth, comparative analysis of two structurally related yet functionally distinct reagents: 1,1-Diethoxy-4-iodobutane and 4-iodobutanal. By examining their intrinsic chemical properties, reactivity profiles, and practical handling considerations, we aim to equip the synthetic chemist with the insights necessary to make a strategic choice for their specific synthetic challenge.

At first glance, both molecules offer a four-carbon chain functionalized with a reactive iodine atom, a versatile handle for nucleophilic substitution and cross-coupling reactions.[1][2] The key distinction lies at the other terminus: 1,1-diethoxy-4-iodobutane possesses a diethyl acetal, a protected form of an aldehyde, while 4-iodobutanal features the free aldehyde.[3][4] This seemingly subtle difference has profound implications for their application in complex molecular construction.

At the Bench: A Head-to-Head Comparison

The practical utility of a reagent is not solely defined by its reactivity but also by its stability and ease of handling. Here, we dissect the key performance attributes of our two contenders.

Feature1,1-Diethoxy-4-iodobutane (Acetal)4-Iodobutanal (Aldehyde)
Stability & Storage High. Acetal is stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and hydrides.[5][6][7] Can be stored for extended periods under standard laboratory conditions.Moderate. Aldehydes are prone to oxidation to carboxylic acids and polymerization.[3] May require more careful handling and storage, potentially under an inert atmosphere.
Reactivity Profile The acetal is unreactive towards many common reagents, acting as a protecting group for the latent aldehyde functionality.[8][9][10] The primary iodide remains available for nucleophilic substitution.The aldehyde is highly reactive towards nucleophiles (e.g., Grignard reagents, Wittig reagents) and reducing agents.[1][3] The iodide is also susceptible to nucleophilic attack.
Functional Group Compatibility Excellent. Compatible with a broad array of functional groups that would otherwise react with an aldehyde, such as organometallics and hydrides.[11][12]Limited. The reactive aldehyde can interfere with transformations targeting other parts of the molecule.[3]
Deprotection Requirement Yes. Requires an additional acidic hydrolysis step to unmask the aldehyde functionality.[7][11]No. The aldehyde is readily available for reaction.

The Acetal Advantage: Navigating Complex Synthetic Landscapes

The primary role of 1,1-diethoxy-4-iodobutane is to serve as a masked aldehyde, a strategic choice when the synthetic route involves reagents that are incompatible with a free carbonyl group.[5][8] Consider a scenario where a Grignard reagent is employed to introduce a new carbon-carbon bond at a different position in the molecule. The highly nucleophilic Grignard reagent would readily attack the electrophilic carbonyl of 4-iodobutanal.[13][14][15] By using the acetal, the aldehyde is effectively "hidden" from the Grignard reagent, allowing for selective reaction at the desired site.[7][12]

Illustrative Workflow: Acetal as a Protecting Group

cluster_0 Multi-Step Synthesis with Acetal Protection Start Starting Material (with other functional groups) Protect Introduce 1,1-Diethoxy-4-iodobutane (Acetal acts as protecting group) Start->Protect Transform Perform Reaction on other functional groups (e.g., Grignard) Protect->Transform Deprotect Acidic Hydrolysis (Unmask aldehyde) Transform->Deprotect Further_Rxn React Aldehyde (e.g., Wittig Reaction) Deprotect->Further_Rxn Product Final Product Further_Rxn->Product

Caption: Workflow illustrating the use of an acetal as a protecting group.

The Aldehyde's Immediacy: A Direct Approach

Conversely, 4-iodobutanal is the reagent of choice when the aldehyde functionality is intended to be the primary site of reaction in the initial steps of a synthesis.[1] Its bifunctional nature allows for a variety of transformations. For instance, a Wittig reaction can be performed on the aldehyde to form an alkene, leaving the iodide available for subsequent nucleophilic substitution or cross-coupling reactions.[1][16] This direct approach avoids the additional protection and deprotection steps required when using the acetal, potentially leading to a more streamlined and atom-economical synthesis.

Decision Logic: Choosing the Right Reagent

cluster_1 Reagent Selection Guide Condition Are subsequent reaction conditions incompatible with a free aldehyde? Acetal Use 1,1-Diethoxy-4-iodobutane Condition->Acetal Yes Aldehyde Use 4-Iodobutanal Condition->Aldehyde No

Caption: A simple decision tree for selecting the appropriate reagent.

Experimental Protocols

To provide a practical context, we present representative experimental protocols for key transformations involving both reagents.

Protocol 1: Grignard Reaction with a Protected Aldehyde using 1,1-Diethoxy-4-iodobutane

This protocol describes a scenario where the iodide of 1,1-diethoxy-4-iodobutane is displaced by a Grignard reagent, while the acetal protects the latent aldehyde.

Objective: To synthesize 1,1-diethoxy-5-phenylpentane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 1,1-Diethoxy-4-iodobutane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium suspension to form the Grignard reagent, phenylmagnesium bromide.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of 1,1-diethoxy-4-iodobutane in anhydrous diethyl ether to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,1-diethoxy-5-phenylpentane.

Protocol 2: Wittig Reaction with 4-Iodobutanal

This protocol illustrates the direct reaction of the aldehyde functionality of 4-iodobutanal.[1]

Objective: To synthesize 6-iodo-1-phenyl-1-hexene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Iodobutanal

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add the strong base to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Slowly add a solution of 4-iodobutanal in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Conclusion

The choice between 1,1-diethoxy-4-iodobutane and 4-iodobutanal is a strategic one, fundamentally dependent on the planned synthetic sequence. 1,1-Diethoxy-4-iodobutane offers robustness and compatibility in the face of harsh, non-acidic reagents, making it the ideal choice for complex, multi-step syntheses where the aldehyde functionality must be preserved for later elaboration.[5][11][12] In contrast, 4-iodobutanal provides a more direct and efficient route when the aldehyde is the intended site of initial transformation, streamlining the synthesis and avoiding unnecessary protection-deprotection steps.[1] By carefully considering the chemical environment of each planned reaction, the synthetic chemist can leverage the distinct advantages of each reagent to navigate the intricate pathways of modern organic synthesis with precision and control.

References

  • BenchChem Technical Support Team. (2025, December). Advantages of using 4-Iodobutanal over other iodoalkanes in synthesis. BenchChem.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem.
  • Cha, J. S. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925–1926. [Link]

  • Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • BenchChem Technical Support Team. (n.d.). 4-Iodobutanal: A Bifunctional Building Block for Chemical Synthesis and Drug Discovery. BenchChem.
  • Student Doctor Network Forums. (2018, June 8). Why is an acetal less reactive than an aldehyde?. [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.9: Reactions of Aldehydes and Ketones with Alcohols. [Link]

  • BenchChem Technical Support Team. (n.d.). Technical Guide: 4-Iodobutanal (CAS: 77406-93-0). BenchChem.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Wikipedia. (n.d.). Acetal. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection. BenchChem.
  • MSU chemistry. (n.d.). Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

Sources

Comparative

Comparison of "1,1-Diethoxy-4-iodobutane" with other ω-haloacetals

High-Performance ω-Haloacetals in Organic Synthesis: A Comparative Guide to 1,1-Diethoxy-4-iodobutane and Alternatives In the strategic design of complex organic molecules, bifunctional building blocks are indispensable....

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance ω-Haloacetals in Organic Synthesis: A Comparative Guide to 1,1-Diethoxy-4-iodobutane and Alternatives

In the strategic design of complex organic molecules, bifunctional building blocks are indispensable. ω-Haloacetals—specifically the 1,1-diethoxy-4-halobutane series—serve as highly versatile "masked aldehydes." They allow researchers to execute harsh nucleophilic or organometallic chemistries at the halogenated terminus without compromising the electrophilic aldehyde, which remains safely protected as a diethyl acetal.

While 1,1-diethoxy-4-chlorobutane and 1,1-diethoxy-4-bromobutane are commonly utilized due to their commercial availability and shelf stability, 1,1-diethoxy-4-iodobutane offers vastly superior kinetic profiles for both metal-halogen exchange and nucleophilic substitution. This guide provides an objective, data-supported comparison of these reagents, detailing the mechanistic causality behind their reactivity and providing self-validating protocols to maximize synthetic efficiency.

Quantitative Comparison of ω-Haloacetals

The fundamental differences in reactivity between the chloro, bromo, and iodo variants stem from the atomic radius and polarizability of the halogen. These atomic properties directly dictate the carbon-halogen bond dissociation energy (BDE) and the leaving group ability [1].

Property1,1-Diethoxy-4-chlorobutane1,1-Diethoxy-4-bromobutane1,1-Diethoxy-4-iodobutane
C–X Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol~234 kJ/mol
Leaving Group Ability (SN2) PoorGoodExcellent
Grignard Initiation Difficult (Requires Rieke Mg)Moderate (Requires Entrainment)Spontaneous / Mild
Wurtz Coupling Side-Reactions LowModerateLow (Due to rapid initiation)
Storage & Stability High (Stable at RT)Moderate (Refrigeration)Low (Light sensitive, requires Cu/Ag)

Mechanistic Insights: The Case for 1,1-Diethoxy-4-iodobutane

Superior Grignard Initiation and Yield

The formation of a Grignard reagent involves the oxidative addition of zero-valent magnesium into the carbon-halogen bond. The activation energy for this single-electron transfer (SET) process is heavily dependent on the C–X bond strength [2]. The C–I bond in 1,1-diethoxy-4-iodobutane is exceptionally weak (~234 kJ/mol), allowing for spontaneous initiation at lower temperatures.

Causality: Bromo- and chloroacetals often suffer from delayed initiation. To force the reaction, chemists frequently use elevated temperatures or chemical entrainment (e.g., adding 1,2-dibromoethane). These harsh conditions increase the kinetic energy of the system, inadvertently promoting Wurtz-type coupling (dimerization of the alkyl radical intermediates), which severely diminishes the yield of the desired organomagnesium species [3]. The iodo-variant circumvents this by initiating smoothly at near-ambient temperatures.

Accelerated SN2 Alkylation

In direct alkylation reactions (e.g., N-alkylation of amines or O-alkylation of phenols), the iodide ion acts as a highly polarizable, "soft" leaving group.

Causality: When using 1,1-diethoxy-4-chlorobutane, the high activation energy of the C–Cl bond cleavage necessitates the addition of catalytic sodium iodide (Finkelstein conditions) and prolonged heating. 1,1-Diethoxy-4-iodobutane undergoes SN2 displacement rapidly at room temperature, preserving thermally sensitive functional groups on the nucleophile.

Experimental Workflows

Protocol 1: Self-Validating Synthesis of (4,4-Diethoxybutyl)magnesium Iodide

This protocol outlines the generation of the Grignard reagent. To ensure trustworthiness, the workflow incorporates a mandatory titration step to validate the active concentration prior to downstream use.

  • Step 1: Apparatus Preparation. Flame-dry a Schlenk flask equipped with a reflux condenser and magnetic stirrer under an argon atmosphere.

  • Step 2: Magnesium Activation. Add magnesium turnings (1.2 equiv). Causality: Mechanically crush the turnings or add a single crystal of iodine. This disrupts the passivating magnesium oxide (MgO) layer, exposing the reactive Mg(0) surface necessary for the initial electron transfer.

  • Step 3: Solvent Coordination. Suspend the Mg in anhydrous THF. Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate to the highly electrophilic magnesium center, stabilizing the resulting organometallic complex and driving the equilibrium forward [1].

  • Step 4: Initiation and Addition. Add 5% of the total volume of 1,1-diethoxy-4-iodobutane. The weak C–I bond will cause spontaneous initiation, indicated by a slight exotherm and a shift to a cloudy gray suspension. Once initiated, add the remaining haloacetal dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Step 5: System Validation (Titration). Do not assume 100% conversion. Titrate a 1.0 mL aliquot of the Grignard solution against a standardized solution of iodine and lithium chloride in THF. The sharp disappearance of the iodine color provides the exact molarity of the active nucleophile, ensuring stoichiometric precision for the subsequent electrophilic trapping [4].

Grignard A 1,1-Diethoxy-4-iodobutane B Mg(0), THF (Oxidative Addition) A->B Fast Initiation C (4,4-Diethoxybutyl)magnesium Iodide (Nucleophile) B->C D Electrophile (R-CHO) (C-C Bond Formation) C->D Nucleophilic Attack E Acetal Deprotection (H3O+) D->E F Target Molecule E->F Aldehyde Unmasking

Workflow for the generation and application of (4,4-diethoxybutyl)magnesium iodide.

Protocol 2: Direct SN2 N-Alkylation of Secondary Amines

This protocol leverages the superior leaving group ability of the iodo-acetal to perform alkylations under mild conditions.

  • Step 1: Reagent Assembly. In a dry round-bottom flask, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) as a mild base.

  • Step 2: Alkylation. Add 1,1-diethoxy-4-iodobutane (1.1 equiv) dropwise. Causality: Unlike the chloro-variant, which requires refluxing at 80°C and the addition of NaI, the iodo-variant reacts efficiently at ambient temperature (20–25°C). This prevents the thermal degradation of the acetal and suppresses elimination (E2) side reactions.

  • Step 3: Reaction Monitoring (Self-Validation). Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the stoichiometric consumption of the amine correlates with the appearance of a single new product mass/spot, confirming the absence of over-alkylation or elimination byproducts.

  • Step 4: Workup and Isolation. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography. Verify the structural integrity of the acetal via ¹H NMR (look for the distinct acetal triplet at ~4.5 ppm).

SN2_Comparison cluster_0 ω-Haloacetal Substrates Nu Nucleophile (e.g., R2NH) I 1,1-Diethoxy-4-iodobutane Nu->I Ambient Temp (Fast) Br 1,1-Diethoxy-4-bromobutane Nu->Br Mild Heat (Moderate) Cl 1,1-Diethoxy-4-chlorobutane Nu->Cl High Heat + NaI (Slow) Prod Alkylated Acetal Product I->Prod Br->Prod Cl->Prod

Comparative SN2 alkylation kinetics of ω-haloacetals with a standard nucleophile.

References

  • Title: Grignard and Organolithium Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

Validation

A Comparative Guide to the Reactivity of 1,1-Diethoxy-4-iodobutane and 4-Bromobutanal Diethyl Acetal

Executive Summary In the realm of organic synthesis, particularly in pharmaceutical and complex molecule construction, the choice of a bifunctional building block can dictate the efficiency and success of a synthetic rou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis, particularly in pharmaceutical and complex molecule construction, the choice of a bifunctional building block can dictate the efficiency and success of a synthetic route. This guide provides an in-depth, data-supported comparison of two closely related yet distinct reagents: 1,1-Diethoxy-4-iodobutane and 4-bromobutanal diethyl acetal . While both serve as valuable four-carbon synthons with a protected aldehyde, their reactivity profiles diverge significantly due to the fundamental differences between the carbon-iodine and carbon-bromine bonds.

The principal finding of this analysis is that 1,1-Diethoxy-4-iodobutane is the superior reagent for reactions requiring high reactivity and milder conditions , such as Grignard reagent formation and many nucleophilic substitutions. This enhanced reactivity stems from the weaker, more polarizable carbon-iodine bond. Conversely, 4-bromobutanal diethyl acetal offers greater stability and may be preferred in multi-step syntheses where the alkyl halide moiety must endure various reaction conditions before its intended transformation.

Introduction: Two Sides of the Same Coin

At their core, both 1,1-diethoxy-4-iodobutane and 4-bromobutanal diethyl acetal are protected forms of 4-halobutanal. The diethyl acetal group masks the reactive aldehyde, rendering it inert to nucleophiles and bases, thereby allowing for selective reactions at the alkyl halide terminus.[1] This bifunctional nature makes them powerful tools for introducing a four-carbon chain that can be subsequently deprotected to reveal an aldehyde for further elaboration.

However, the choice between an iodide and a bromide leaving group is far from trivial. It has profound implications for reaction kinetics, required conditions, and potential side reactions. This guide will dissect these differences to provide researchers with the necessary insights to make an informed decision for their specific synthetic challenges.

Comparative Analysis of Reactivity

The Carbon-Halogen Bond: The Heart of the Matter

The differing reactivity of these two compounds is rooted in the properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Two key factors are at play:

  • Bond Dissociation Energy: The C-I bond is significantly weaker than the C-Br bond.[2][3] The bond dissociation energy for a typical primary C-I bond is approximately 234 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol. This means less energy is required to cleave the C-I bond, making 1,1-diethoxy-4-iodobutane inherently more reactive in reactions where this bond is broken, such as nucleophilic substitutions and organometallic formations.[4][5]

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group, superior to the bromide ion (Br⁻). This is because I⁻ is a larger, more polarizable, and less basic anion, making it more stable in solution after departing from the carbon atom.[5][6] The general order of leaving group ability for halogens is I > Br > Cl > F.[6]

This fundamental difference in the C-X bond dictates the performance of these reagents in a variety of common organic transformations.

Grignard Reagent Formation: A Clear Distinction

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[7][8] Here, the higher reactivity of the iodo-compound is a distinct advantage.

1,1-Diethoxy-4-iodobutane readily reacts with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 4,4-diethoxybutylmagnesium iodide. The initiation of this reaction is often more facile and can typically be conducted at lower temperatures compared to its bromo-analogue. This is a direct consequence of the lower C-I bond energy.

In contrast, the formation of 4,4-diethoxybutylmagnesium bromide from 4-bromobutanal diethyl acetal often requires more vigorous conditions, such as higher temperatures or activation of the magnesium surface with reagents like iodine or 1,2-dibromoethane.[9][10] These more forcing conditions can sometimes lead to an increase in side reactions, such as Wurtz coupling.

dot graph TD { A[Halobutanal Diethyl Acetal] -- Mg, Ether --> B(Grignard Reagent); B -- "1. Electrophile (e.g., Ketone)" --> C{Intermediate}; C -- "2. H₃O⁺ Workup" --> D[Final Product];

} caption: Grignard Formation Comparison.

Nucleophilic Substitution Reactions

In SN2 reactions, where a nucleophile displaces the halide, 1,1-diethoxy-4-iodobutane consistently demonstrates higher reactivity.[11][12] The rate of reaction for alkyl halides in SN2 reactions follows the order I > Br > Cl.[5] This means that reactions with nucleophiles such as cyanides, azides, or thiolates will proceed faster and often under milder conditions with the iodo-compound.[2][5] This can be particularly advantageous when dealing with sensitive substrates or when trying to minimize reaction times.

For instance, in the synthesis of a key pharmaceutical intermediate, the displacement of the halide with a nitrogen nucleophile would be expected to yield the product in higher yield and/or in a shorter time frame when starting with 1,1-diethoxy-4-iodobutane.

Stability and Handling

The higher reactivity of 1,1-diethoxy-4-iodobutane comes at the cost of lower stability. Alkyl iodides are known to be sensitive to light and can decompose over time to release elemental iodine, which imparts a purplish or brownish color to the substance.[13][14] Therefore, it requires more careful storage, typically in a dark, cool place, often with a copper stabilizer.

4-bromobutanal diethyl acetal is considerably more stable and less prone to decomposition, making it a more robust building block for longer synthetic sequences where the alkyl halide functionality is carried through several steps.

Data-Driven Comparison

Feature1,1-Diethoxy-4-iodobutane4-Bromobutanal Diethyl AcetalRationale
Relative Reactivity HigherLowerWeaker C-I bond, better leaving group (I⁻).[2][5]
Grignard Formation More facile, lower temperatures.Requires activation/higher temperatures.[9]Lower C-I bond dissociation energy.
SN2 Reaction Rate FasterSlowerSuperior leaving group ability of iodide.[5]
Stability Lower (light-sensitive).[13]HigherStronger C-Br bond.
Cost Generally higherGenerally lowerCost of iodine vs. bromine.

Experimental Protocols

Protocol: Formation of 4,4-Diethoxybutylmagnesium Iodide

This protocol outlines the preparation of the Grignard reagent from 1,1-diethoxy-4-iodobutane, a key step where its higher reactivity is a significant advantage.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1,1-Diethoxy-4-iodobutane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Place the magnesium turnings in the three-neck flask. Assemble the condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a portion of the anhydrous ether/THF to the flask, enough to cover the magnesium.

  • Initiation: Dissolve the 1,1-diethoxy-4-iodobutane in the remaining anhydrous ether/THF in the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

  • The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight exotherm. If it does not, gentle warming with a heat gun may be applied, or a small crystal of iodine can be added to activate the magnesium surface.

  • Addition: Once the reaction has started, add the remainder of the 1,1-diethoxy-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure complete conversion. The resulting greyish solution of the Grignard reagent is then ready for reaction with an electrophile.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Experimental Workflow for Grignard Formation.

Conclusion and Recommendations

The choice between 1,1-diethoxy-4-iodobutane and 4-bromobutanal diethyl acetal is a classic example of the trade-off between reactivity and stability in organic synthesis.

Choose 1,1-Diethoxy-4-iodobutane when:

  • High reactivity is paramount.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The desired transformation is a Grignard formation or a nucleophilic substitution where a fast reaction rate is beneficial.

Choose 4-bromobutanal diethyl acetal when:

  • The alkyl halide moiety needs to survive multiple synthetic steps before being functionalized.

  • Cost is a primary concern.

  • The slightly more forcing conditions required for its reaction are not detrimental to the overall synthetic strategy.

For drug development professionals and researchers working on the cutting edge of chemical synthesis, understanding these nuances is critical. By selecting the appropriate reagent based on a thorough analysis of the synthetic route, one can significantly improve yields, reduce reaction times, and ultimately accelerate the discovery and development process.

References

  • PubMed. (n.d.). Formation of 1-[123I]iodobutane in labeling [123I]iomazenil by iododestannylation: implications for the reaction mechanism. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde.
  • OpenLearn from The Open University. (n.d.). Discovering chemistry: Session 6: 1.1. Retrieved from [Link]

  • PubMed. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

  • Organic Syntheses. (2016, August 18). Synthesis of 1-Iodopropyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2013, October 4). How do Grignard Activating Reagents work?. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Retrieved from [Link]

  • Save My Exams. (2023, July 30). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved from [Link]

  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • MDPI. (2002, November 30). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 8). Why do alkyl bromides and iodides develop colour when exposed to light?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Extractables and Leachables Analysis of Common Household Food Storage Products using a Quadrupole Time-of-Flight (Q-TOF). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 7.2: Nucleophilic Substitution. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal. Retrieved from [Link]

  • Byju's. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • University of Southampton. (n.d.). Supplemental Chemical Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Patsnap. (2014, December 24). Synthesis method for bromoacetaldehyde diethyl acetal.
  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Characterization of 1,1-Diethoxy-4-iodobutane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Intermediates such a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Intermediates such as 1,1-Diethoxy-4-iodobutane serve as versatile scaffolds, yet their utility is directly tied to our ability to confirm their identity and purity, and to track their transformation into more complex derivatives. This guide provides an in-depth comparison of the spectroscopic techniques essential for the analysis of 1,1-Diethoxy-4-iodobutane and its derivatives, supported by experimental data from closely related analogues and predictive insights.

The Structural Landscape: Understanding 1,1-Diethoxy-4-iodobutane

1,1-Diethoxy-4-iodobutane is a bifunctional molecule featuring a terminal acetal group and a primary iodoalkane. The acetal serves as a protecting group for an aldehyde, which can be revealed under acidic conditions. The primary iodide is an excellent leaving group, making this position ripe for nucleophilic substitution to introduce a wide array of functionalities.

This guide will focus on the spectroscopic signatures of the parent compound and will compare it to representative derivatives that could be formed through common synthetic transformations, such as substitution of the iodide with an amino group (forming 4,4-diethoxybutylamine) or a chloro group (4-chloro-1,1-diethoxybutane), and through a Williamson ether synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1-diethoxy-4-iodobutane and its derivatives, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data for 1,1-Diethoxy-4-iodobutane and Comparison with Analogues

Assignment Predicted Chemical Shift (δ) for 1,1-Diethoxy-4-iodobutane (ppm) Multiplicity Integration 4-Chloro-1,1-diethoxybutane (ppm)[1] 4,4-Diethoxybutylamine (ppm)[2] Rationale for Chemical Shift
H-1 (CH(OEt)₂)~4.5t1H~4.5~4.4The acetal proton is deshielded by two adjacent oxygen atoms.
H-4 (CH₂I)~3.2t2H~3.6 (CH₂Cl)~2.7 (CH₂NH₂)The methylene protons adjacent to the electronegative iodine are significantly deshielded. The effect is even more pronounced with the more electronegative chlorine. The less electronegative nitrogen in the amine results in an upfield shift compared to the halides.
H-2 (-CH₂-)~1.9m2H~1.9~1.5These protons are adjacent to the electron-withdrawing influence of the acetal and the iodo-group, but are not directly attached, resulting in an intermediate chemical shift.
H-3 (-CH₂-)~1.7m2H~1.7~1.6These protons are further from the deshielding groups and thus appear at a more upfield position.
-OCH₂CH₃~3.5q4H~3.5~3.5The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen.
-OCH₂CH₃~1.2t6H~1.2~1.2The terminal methyl protons of the ethoxy groups are in a typical alkyl environment.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds as it is a good solvent for this class of molecules and its residual proton signal does not typically interfere with the signals of interest.[3] A standard 5 mm NMR tube is sufficient for these analyses.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon framework.

Predicted ¹³C NMR Data for 1,1-Diethoxy-4-iodobutane and Comparison with Analogues

Assignment Predicted Chemical Shift (δ) for 1,1-Diethoxy-4-iodobutane (ppm) 4-Chloro-1,1-diethoxybutane (ppm) 4,4-Diethoxybutylamine (ppm) Rationale for Chemical Shift
C-1 (CH(OEt)₂)~103~103~104The acetal carbon is significantly deshielded by the two directly attached oxygen atoms.
C-4 (CH₂I)~7~45 (CH₂Cl)~42 (CH₂NH₂)The carbon attached to iodine experiences a strong upfield shift due to the "heavy atom effect". In contrast, the more electronegative chlorine causes a significant downfield shift. The nitrogen in the amine also results in a downfield shift compared to the iodo-analogue.
C-2 (-CH₂-)~34~29~25This carbon is beta to both the acetal and the halogen/amine, resulting in a moderate chemical shift.
C-3 (-CH₂-)~30~30~30This carbon is gamma to the acetal and beta to the halogen/amine, showing a typical alkane-like chemical shift.
-OCH₂CH₃~61~61~61The methylene carbons of the ethoxy groups are deshielded by the oxygen atom.
-OCH₂CH₃~15~15~15The methyl carbons of the ethoxy groups are in a typical upfield alkyl region.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Expected Mass Spectrometry Data for 1,1-Diethoxy-4-iodobutane

  • Ionization Technique: For a relatively small and non-polar molecule like 1,1-diethoxy-4-iodobutane, Electron Ionization (EI) is a suitable technique.[5] For more sensitive derivatives or for coupling with liquid chromatography, Electrospray Ionization (ESI) could be employed, although care must be taken as deiodination can sometimes be observed with ESI.[6]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 272. Since iodine is monoisotopic (¹²⁷I), no significant M+2 peak is expected, which would be characteristic for chlorine or bromine containing compounds.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for acetals, leading to a resonance-stabilized oxonium ion at m/z = 227.

    • Loss of an ethyl radical (-•CH₂CH₃): Followed by the loss of acetaldehyde (CH₃CHO) from the acetal, leading to a fragment at m/z = 199.

    • Cleavage of the C-I bond: This would lead to a butyl-diethoxy cation at m/z = 145 and an iodine radical.

    • Loss of an iodo radical (-•I): This would result in a fragment at m/z = 145.

Comparison with Derivatives:

  • 4-Chloro-1,1-diethoxybutane: The molecular ion would show a characteristic M+ and M+2 isotopic pattern in a 3:1 ratio, confirming the presence of chlorine.

  • 4,4-Diethoxybutylamine: The molecular ion would have an odd molecular weight (m/z = 161), which is a strong indicator of the presence of a nitrogen atom (the Nitrogen Rule).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Expected IR Absorption Bands for 1,1-Diethoxy-4-iodobutane and Its Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 1,1-Diethoxy-4-iodobutane Notes and Comparison with Derivatives
C-H (alkane)Stretching2975-2850Present in all derivatives.
C-O-C (acetal)Stretching1150-1050 (strong, multiple bands)A characteristic and strong set of absorptions for the acetal group, expected to be present in all the compared compounds.[7]
C-IStretching600-500This absorption is in the lower frequency region of the IR spectrum and can sometimes be weak or difficult to assign definitively. For the chloro-derivative, the C-Cl stretch would be expected around 850-550 cm⁻¹.[8]
N-H (amine)StretchingNot presentFor 4,4-diethoxybutylamine, two medium intensity bands would be expected in the 3500-3300 cm⁻¹ region for the primary amine.
N-H (amine)BendingNot presentFor 4,4-diethoxybutylamine, a medium to strong absorption would be expected around 1650-1580 cm⁻¹.

Experimental Protocols

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like 1,1-diethoxy-4-iodobutane.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3][9]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[4][9]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary depending on the sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum (1H and 13C) shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Figure 1: Generalized workflow for NMR analysis.
Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatography (GC-MS) system.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to libraries.[5]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.[10]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Synthesis and Comparative Analysis of Derivatives

To illustrate the comparative power of these spectroscopic techniques, let's consider the synthesis of two derivatives of 1,1-diethoxy-4-iodobutane and predict their spectral changes.

Synthesis_Derivatives cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard Reaction start 1,1-Diethoxy-4-iodobutane reagent_w NaOCH3, CH3OH reagent_g1 1. Mg, Et2O product_w 1,1-Diethoxy-4-methoxybutane reagent_w->product_w reagent_g2 2. H2CO 3. H3O+ reagent_g1->reagent_g2 product_g 5,5-Diethoxypentan-1-ol reagent_g2->product_g

Figure 2: Proposed synthetic routes to derivatives.
1,1-Diethoxy-4-methoxybutane (via Williamson Ether Synthesis)

Reacting 1,1-diethoxy-4-iodobutane with sodium methoxide would yield the corresponding methyl ether.[11][12]

  • ¹H NMR: The most significant change would be the disappearance of the triplet at ~3.2 ppm (CH₂I) and the appearance of a new triplet at ~3.4 ppm (CH₂OCH₃) and a singlet at ~3.3 ppm (OCH₃).

  • ¹³C NMR: The signal at ~7 ppm (CH₂I) would be replaced by a signal around 70 ppm (CH₂OCH₃), and a new signal around 59 ppm (OCH₃) would appear.

  • MS: The molecular ion peak would shift to m/z = 176.

  • IR: The C-I stretch would disappear, while the strong C-O-C stretching region would become more complex.

5,5-Diethoxypentan-1-ol (via Grignard Reaction)

Formation of a Grignard reagent from 1,1-diethoxy-4-iodobutane followed by reaction with formaldehyde would yield the corresponding alcohol.[13][14]

  • ¹H NMR: The triplet at ~3.2 ppm (CH₂I) would be replaced by a new triplet at ~3.6 ppm (CH₂OH). A broad singlet for the -OH proton would also appear.

  • ¹³C NMR: The signal at ~7 ppm (CH₂I) would be replaced by a signal around 63 ppm (CH₂OH).

  • MS: The molecular ion peak would be at m/z = 176.

  • IR: A strong, broad O-H stretching band would appear around 3300 cm⁻¹.

Conclusion

References

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry - PubMed. (2013, November 15). PubMed. [Link]

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  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

  • Synthesis and Preparation of Grignard Reagent | Open Access Journals. (2021, October 27). Open Access Journals. [Link]

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  • 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem. (n.d.). PubChem. [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). [Link]

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  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - MDPI. (2025, August 12). MDPI. [Link]

  • Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds - Digital CSIC. (n.d.). Digital CSIC. [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

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  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

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  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. (2023, April 1). Jurnal UPI. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. [Link]

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  • NMR Sample Prepara-on. (n.d.). [Link]

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Sources

Validation

Publish Comparison Guide: DFT Studies on the Reactivity of 1,1-Diethoxy-4-iodobutane

Executive Summary & Chemical Rationale 1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4) is a highly versatile bifunctional building block widely utilized in complex molecule synthesis and drug development (1)[1]. Unprotected...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4) is a highly versatile bifunctional building block widely utilized in complex molecule synthesis and drug development (1)[1]. Unprotected haloaldehydes, such as 4-iodobutanal, are notoriously unstable and prone to rapid intramolecular cyclization, self-condensation, or polymerization (2)[2]. By masking the aldehyde as a stable diethyl acetal, researchers can rigorously manipulate the reactive alkyl iodide terminus without compromising the carbonyl oxidation state.

Density Functional Theory (DFT) provides a quantum-mechanical framework to evaluate its reactivity, particularly when comparing the iodo-variant against its bromo- and chloro-analogs in bimolecular nucleophilic substitution (SN2) and single-electron transfer (SET) processes (3)[3].

DFT-Derived Reactivity Profiles: A Comparative Analysis

When selecting a haloacetal for synthetic workflows, the choice of halogen (I vs. Br vs. Cl) dictates the kinetic and thermodynamic feasibility of downstream reactions. DFT benchmark studies on alkyl halides reveal critical differences in activation barriers and orbital energies (4)[4].

  • SN2 Kinetics and Leaving Group Ability: DFT calculations (e.g., at the M06-2X or CAM-B3LYP levels) demonstrate that the transition state (TS) for SN2 reactions is significantly lower in energy for alkyl iodides compared to bromides and chlorides (3)[3]. The high polarizability of the C-I bond and the diffuse nature of the iodide anion stabilize the inversion transition state, making 1,1-diethoxy-4-iodobutane the superior electrophile for nucleophilic attack.

  • Single-Electron Transfer (SET) and Halogen-Metal Exchange: In processes such as Grignard reagent formation or radical cyclization, the initial step often involves SET into the C-X antibonding orbital (σ*). DFT and electrochemical studies show that iodoacetals possess a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to bromoacetals, facilitating easier electron acceptance and lower reduction potentials (5)[5].

Table 1: Comparative DFT-Derived Parameters for 1,1-Diethoxy-4-halobutanes
SubstrateC-X Bond Dissociation Energy (kcal/mol)Relative SN2 Activation Barrier (kcal/mol)LUMO Energy Level*Preferred Application
1,1-Diethoxy-4-iodobutane ~55.0Lowest (Reference: 0.0)Lowest (Most accessible)Mild SN2, rapid Grignard formation, SET radical chemistry
1,1-Diethoxy-4-bromobutane ~70.5+ 4.2IntermediateStandard alkylations, stable Grignard precursors
1,1-Diethoxy-4-chlorobutane ~84.0+ 11.5Highest (Least accessible)High-temperature reactions, Finkelstein required

*Note: Values are representative benchmarks derived from standard DFT functional studies (e.g., M06-2X/def2-TZVP) on primary alkyl halides.

Mechanistic Pathways & Logical Relationships

The divergent reactivity of 1,1-diethoxy-4-iodobutane can be mapped into three primary domains: nucleophilic substitution, halogen-metal exchange, and acetal deprotection. The following diagram illustrates these self-validating pathways.

Reactivity A 1,1-Diethoxy-4-iodobutane (Bifunctional Hub) B SN2 Substitution (Lowest Activation Barrier) A->B Nucleophiles (Amines, Azides) C Halogen-Metal Exchange (Grignard/Organolithium) A->C Mg0 or t-BuLi (Anhydrous) D Acetal Deprotection (Acidic Conditions) A->D Aqueous Acid (H3O+) E Stable Intermediate (Ready for next step) B->E Functionalized Acetal F C-C Bond Formation (Chain Extension) C->F Electrophile Quench G Self-Condensation / Polymerization D->G 4-Iodobutanal (Unstable)

Divergent reactivity pathways of 1,1-diethoxy-4-iodobutane driven by reagent selection.

Self-Validating Experimental Protocols

To leverage the DFT-predicted reactivity of 1,1-diethoxy-4-iodobutane, the following protocols outline optimized conditions for its two most common applications. Each step is designed to validate the underlying mechanistic causality.

Protocol A: Nucleophilic Substitution (Azidation) via SN2

Objective: Convert the primary iodide to an azide for subsequent Click chemistry or reduction to an amine.

  • Preparation: In an oven-dried flask, dissolve 1,1-diethoxy-4-iodobutane (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, perfectly aligning with DFT models that predict a lowered SN2 activation barrier in the absence of hydrogen bonding.

  • Reagent Addition: Add Sodium Azide (NaN3, 1.5 equiv) in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

    • Causality: Because the C-I bond is highly polarizable and has a low dissociation energy, elevated temperatures are unnecessary. This prevents unwanted elimination (E2) side reactions that typically plague less reactive alkyl chlorides.

  • Workup: Quench with water to dissolve unreacted NaN3 and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF.

    • Causality: The acetal protecting group is completely stable under these neutral/mildly basic conditions, ensuring the aldehyde remains safely masked.

Protocol B: Halogen-Metal Exchange (Grignard Formation)

Objective: Generate a nucleophilic organomagnesium species for C-C bond formation.

  • Activation: Add magnesium turnings (1.2 equiv) to a flame-dried Schlenk flask under an argon atmosphere. Add a single crystal of iodine and vigorously stir to activate the magnesium surface.

    • Causality: Surface oxidation of Mg prevents the SET process. Iodine etches the surface, exposing active Mg(0) to initiate the radical insertion into the C-I bond.

  • Grignard Initiation: Add enough anhydrous Tetrahydrofuran (THF) to cover the turnings. Introduce 5% of the total 1,1-diethoxy-4-iodobutane volume. Wait for the characteristic color change (clear to brown/gray) and slight exotherm.

    • Causality: The low LUMO of the iodoacetal allows for rapid initiation at room temperature compared to the bromo-analog, which often requires dangerous thermal initiation.

  • Continuous Addition: Dilute the remaining 1,1-diethoxy-4-iodobutane in THF (to 0.5 M) and add dropwise via an addition funnel over 30 minutes to maintain a gentle reflux.

  • Electrophilic Trapping: Cool the generated Grignard reagent to 0 °C and add the target electrophile (e.g., an aldehyde or ketone) dropwise.

    • Causality: Strict temperature control during the quench prevents the highly basic Grignard reagent from abstracting alpha-protons from the electrophile, favoring the desired nucleophilic 1,2-addition.

References

  • 1,1-Diethoxy-4-iodobutane | 1365964-16-4 - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • Competing E2 and SN2 Mechanisms for the F– + CH3CH2I Reaction | The Journal of Physical Chemistry A Source: acs.org URL:3

  • Exploring the Reactivity Trends in the E2 and SN2 Reactions of X− + CH3CH2Cl | Journal of Chemical Theory and Computation Source: acs.org URL:4

  • Elucidating Dramatic Ligand Effects on SET Processes: Iron Hydride versus Iron Borohydride Catalyzed Reductive Radical Cyclization of Unsaturated Organic Halides | Organometallics Source: acs.org URL:5

  • Grignard Reaction Protocols for 5-Bromopentanal: A Comprehensive Guide for Researchers Source: benchchem.com URL:2

Sources

Comparative

Efficiency of 1,1-Diethoxy-4-iodobutane in the Synthesis of Homologous Series: A Comparative Guide

Introduction to C4 Homologation In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the controlled extension of carbon chains—known as homologation—is a fundamental operation. When...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to C4 Homologation

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the controlled extension of carbon chains—known as homologation—is a fundamental operation. When a synthetic route requires a strict four-carbon (C4) extension terminating in a reactive carbonyl, bifunctional linchpins are essential.

1,1-Diethoxy-4-iodobutane (CAS 1365964-16-4)[1] has emerged as a premier reagent for this purpose. It features a highly reactive electrophilic site (an alkyl iodide) paired with a robust, yet easily removable, masked aldehyde (a diethyl acetal). This guide objectively compares the efficiency of 1,1-diethoxy-4-iodobutane against traditional alternatives, providing mechanistic insights and validated experimental protocols for researchers and drug development professionals.

Section 1: Mechanistic Superiority in Synthetic Workflows

The efficiency of a homologating agent hinges on two primary factors: the leaving group's reactivity and the protective group's stability.

Leaving Group Kinetics: Iodide vs. Chloride

In bimolecular nucleophilic substitution (SN2) reactions—such as the alkylation of enolates, malonates, or amines—the carbon-halogen bond strength dictates the reaction rate. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond.

When using the cheaper alternative, 4-chlorobutanal diethyl acetal[2], SN2 reactions proceed sluggishly. In the synthesis of APIs like zolmitriptan or tryptamine derivatives, the direct use of the chloro-variant often results in notoriously low yields[3]. To circumvent this, chemists are frequently forced to convert the chloride to an iodide in situ via a Finkelstein reaction (using NaI in acetone under reflux)[4]. Starting directly with 1,1-diethoxy-4-iodobutane bypasses this inefficient step, allowing reactions to proceed at lower temperatures (e.g., -78 °C to room temperature) and preventing the thermal degradation of sensitive intermediates.

Selectivity vs. Symmetrical Dihalides

An alternative approach to C4 extension is the use of 1,4-diiodobutane. However, symmetrical dihalides lack a protective group and frequently result in competitive bis-alkylation (cross-linking two nucleophiles) or intramolecular cyclization (forming cyclopentyl derivatives). The diethyl acetal moiety in 1,1-diethoxy-4-iodobutane strictly enforces mono-directional alkylation, acting as a highly selective C4 linchpin.

Acetal Stability and Deprotection

The diethyl acetal is completely stable to strong bases (e.g., LDA, NaH) and nucleophiles (e.g., Grignard reagents). Once the carbon-carbon bond is formed, the acetal can be quantitatively hydrolyzed to the corresponding aldehyde under mild acidic conditions, enabling immediate downstream functionalization such as Wittig olefination or reductive amination.

Section 2: Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of 1,1-diethoxy-4-iodobutane compared to common C4 homologating alternatives.

ReagentLeaving Group Reactivity (SN2)Risk of Bis-AlkylationDirect Access to AldehydeTypical Yield (Enolate Alkylation)
1,1-Diethoxy-4-iodobutane Excellent (I⁻) Low Yes (Mild Acid) 85 - 95%
4-Chlorobutanal diethyl acetalPoor (Cl⁻)LowYes (Mild Acid)40 - 60%
1,4-DiiodobutaneExcellent (I⁻)HighNo< 40% (Mono)
4-Bromo-1-buteneModerate (Br⁻)LowNo (Requires Ozonolysis)60 - 75%

Section 3: Visualizing the Homologation Logic

To illustrate the mechanistic advantages, the following diagrams map the synthetic pathway and the selectivity profile of 1,1-diethoxy-4-iodobutane.

G A Ketone (Starting Material) B Lithium Enolate (Nucleophile) A->B LDA, THF -78°C C Alkylated Acetal (Intermediate) B->C 1,1-Diethoxy-4-iodobutane SN2 Alkylation D Homologated Aldehyde (+4 Carbons) C->D H3O+ / H2O Acetal Hydrolysis

Figure 1: Stepwise C4 homologation pathway utilizing 1,1-diethoxy-4-iodobutane.

G cluster_0 1,1-Diethoxy-4-iodobutane cluster_1 1,4-Diiodobutane Nuc Nucleophile (e.g., Enolate) Mono Mono-alkylation (Protected Aldehyde) Nuc->Mono High Selectivity Bis Bis-alkylation (Cross-linking) Nuc->Bis Excess Nuc Cyc Cyclization (Cyclopentane deriv.) Nuc->Cyc Intramolecular

Figure 2: Reaction selectivity comparison between mono-directional and symmetrical C4 electrophiles.

Section 4: Experimental Protocols

The following protocol details a self-validating system for the C4 homologation of a generic cyclic ketone (e.g., cyclohexanone) to yield 4-(2-oxocyclohexyl)butanal.

Step 1: Kinetic Enolate Generation
  • Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.1 equiv). Cool the solution to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Add cyclohexanone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

Step 2: Alkylation
  • Introduce 1,1-diethoxy-4-iodobutane (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Mechanistic Causality: Slowly warm the reaction mixture to room temperature over 4 hours. The superior leaving group ability of the iodide allows the SN2 reaction to proceed efficiently at lower temperatures. In contrast, using the chloride analog would require extended heating, risking enolate equilibration, poly-alkylation, or degradation.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

Step 3: Acetal Deprotection & Validation
  • Dissolve the crude alkylated acetal in wet acetone (acetone:H₂O, 10:1). Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir at room temperature. Monitor via TLC until the complete disappearance of the acetal spot is observed (typically 2-3 hours).

  • Self-Validating System: Confirm the success of the homologation via ¹H-NMR of the crude product. The appearance of a distinct aldehyde proton signal (~9.7 ppm) and the complete disappearance of the acetal methine triplet (~4.5 ppm) and ethoxy quartets (~3.5 ppm) definitively validate both the alkylation and deprotection steps.

References

  • Title: 4-Chlorobutyraldehyde Diethyl Acetal | C8H17ClO2 Source: PubChem URL: [Link]

  • Title: A Study of Intermolecular and Intramolecular Horner-Wadsworth-Emmons Reactions (Finkelstein Reaction on 4-Chloro-1,1-diethoxybutane) Source: North Carolina State University (NCSU) Repository URL: [Link]

  • Title: Contemporary Drug Synthesis Source: Wiley / Chemistry-Chemists URL: [Link]

Sources

Validation

"1,1-Diethoxy-4-iodobutane" as a reference standard in analytical chemistry

Analytical Comparison Guide: 1,1-Diethoxy-4-iodobutane as a Reference Standard in Pharmaceutical Profiling Executive Summary In pharmaceutical analytical chemistry, the stringent quantification of Genotoxic Impurities (G...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1,1-Diethoxy-4-iodobutane as a Reference Standard in Pharmaceutical Profiling

Executive Summary

In pharmaceutical analytical chemistry, the stringent quantification of Genotoxic Impurities (GTIs)—particularly reactive alkyl halides—is a critical regulatory requirement under ICH M7 guidelines. 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) has emerged as a highly specialized reference standard and internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) workflows.

As a Senior Application Scientist, I have structured this guide to objectively compare 1,1-Diethoxy-4-iodobutane against conventional alternatives, detailing its mechanistic advantages, stability profiles, and field-proven, self-validating experimental protocols.

Mechanistic Grounding: Why 1,1-Diethoxy-4-iodobutane?

Alkyl iodides are potent alkylating agents, making them high-risk GTIs. Tracking them requires reference standards that do not degrade during aggressive sample preparation.

  • The Acetal Advantage: Unlike free aldehydes (e.g., 4-iodobutanal), which rapidly oxidize to carboxylic acids or undergo spontaneous polymerization, the diethyl acetal moiety in 1,1-diethoxy-4-iodobutane acts as a robust protecting group under neutral and basic extraction conditions[1].

  • Mass Spectrometry (MS) Fragmentation: In Electron Ionization (EI) GC-MS, the diethoxy acetal group provides a highly predictable and abundant diagnostic fragment ion at m/z 103[CH(OCH2CH3)2]+. This allows for exceptional specificity in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, minimizing the matrix interference commonly seen with simple alkyl halides.

Objective Comparison with Alternative Standards

When selecting a reference standard for C4-alkylating agent assays, analysts typically evaluate three primary alternatives. The table below summarizes the quantitative and qualitative performance of these standards based on chemical properties and standard analytical guidelines[2][3].

Feature / Property1,1-Diethoxy-4-iodobutane1-Iodobutane4-Iodobutanal2-(4-Iodobutyl)-1,3-dioxolane
CAS Number 1365964-16-4542-69-8N/A (Unstable)150238-91-8
Stability (Room Temp) High (Stable for >12 months)Moderate (Light sensitive)Very Low (Oxidizes rapidly)High
Diagnostic MS Ion (EI) m/z 103 (Acetal cleavage)m/z 57 (Butyl cation)m/z 71m/z 73 (Dioxolane cleavage)
Matrix Interference Very LowHigh (Common hydrocarbon fragment)HighLow
Aqueous Solubility Low (Ideal for hexane extraction)Very LowModerateLow
Primary Analytical Use GC-MS/MS IS, HPLC DerivatizationGeneral Alkyl Halide StandardNot recommendedGC-MS IS

Experimental Workflows & Protocols

Protocol A: GC-MS/MS Quantification of Alkyl Halide Impurities

Causality Check: GC-MS/MS is chosen over HPLC-UV because alkyl iodides lack strong chromophores. Using 1,1-Diethoxy-4-iodobutane as an internal standard corrects for variations in liquid-liquid extraction (LLE) efficiency and autosampler injection volumes, ensuring quantitative trustworthiness[4].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1,1-Diethoxy-4-iodobutane in MS-grade isooctane. Store at -10 °C in tightly sealed amber glass to prevent photo-degradation of the labile carbon-iodine bond[4].

  • Sample Spiking: Weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL polypropylene centrifuge tube. Spike with 10 µL of a 10 µg/mL working solution of the IS (yielding a 1 ppm IS concentration).

  • Liquid-Liquid Extraction (LLE): Dissolve the API in 2 mL of 0.1 M NaOH. Mechanistic note: The basic pH prevents the hydrolysis of the acetal group. Add 2 mL of MS-grade hexane. Vortex for 2 minutes at 2500 rpm.

  • Phase Separation: Centrifuge at 5,000 rcf for 5 minutes. Transfer the upper organic (hexane) layer to a GC autosampler vial.

  • GC-MS/MS Analysis:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250 °C.

    • Oven Program: 50 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MRM Transitions for IS: Precursor m/z 227 [M-OEt]+ Product m/z 103 (Collision Energy: 15 eV).

Self-Validating System Check: Before analyzing API samples, inject a solvent blank (hexane) to ensure no carryover of the m/z 103 ion. Follow with a precision check using six replicate injections of the 1 ppm working standard; the Relative Standard Deviation (RSD) of the peak area must be ≤ 5.0%.

GCMS_Workflow A API Sample Preparation B Spike with IS (1,1-Diethoxy-4-iodobutane) A->B C LLE Extraction (Hexane / NaOH) B->C D GC-MS/MS (MRM Mode) C->D E Data Processing & Quantification D->E

Caption: GC-MS/MS analytical workflow utilizing 1,1-Diethoxy-4-iodobutane for impurity quantification.

Protocol B: HPLC-UV Analysis via Pre-Column Derivatization

Causality Check: If GC-MS is unavailable, the iodine leaving group of 1,1-Diethoxy-4-iodobutane can be reacted with a UV-active nucleophile (e.g., 2-mercaptobenzothiazole) to enable HPLC-UV/PDA detection. The stable acetal prevents side reactions during the heated derivatization step.

Step-by-Step Methodology:

  • Derivatization Reaction: Combine 100 µL of the sample extract with 100 µL of 10 mM 2-mercaptobenzothiazole (in acetonitrile) and 10 mg of K2CO3.

  • Incubation: Heat the mixture at 60 °C for 45 minutes to drive the SN2 substitution of the primary iodide.

  • Filtration: Cool to room temperature and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis:

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Self-Validating System Check: Run a derivatization blank (reagents only, no standard) to confirm the absence of background UV peaks at the retention time of the thioether adduct. Spike a known concentration of 1-iodobutane as a positive control to verify derivatization efficiency.

Reactivity_Pathway A 1,1-Diethoxy-4-iodobutane (Stable Acetal) B Aqueous Acid (pH < 4) Deprotection A->B Acidic Matrix D Nucleophilic Substitution (e.g., 2-Mercaptobenzothiazole) A->D Base / Heat C 4-Iodobutanal (Unstable Aldehyde) B->C E UV-Active Thioether Adduct (HPLC Detectable) D->E

Caption: Chemical stability and derivatization pathways of 1,1-Diethoxy-4-iodobutane.

References

  • Sigma-Aldrich. "1,1-Diethoxy-4-iodobutane | 1365964-16-4 - Properties". Sigma-Aldrich Product Catalog. 1

  • BLDpharm. "65785-44-6 | 2-((6-Iodohexyl)oxy)tetrahydro-2H-pyran and Related Iodides". BLDpharm Product Catalog. 2

  • Agilent Technologies. "Analytical Standards and Certified Reference Materials". Agilent Resources. 3

  • USDA Food Safety and Inspection Service. "Confirmation of Pesticides by GC/MS/MS". USDA Laboratory Methods. 4

Sources

Comparative

Validation of Synthetic Routes Utilizing 1,1-Diethoxy-4-iodobutane: A Comparative Guide

Executive Summary In advanced organic synthesis and drug development, the efficient construction of complex molecular architectures often relies on bifunctional building blocks. Dimethyl and diethyl acetals of 4-halobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the efficient construction of complex molecular architectures often relies on bifunctional building blocks. Dimethyl and diethyl acetals of 4-halobutyraldehyde have long been utilized as critical intermediates in the synthesis of 1, particularly those containing substituted indole rings and piperidine derivatives[1].

While chloro- and bromo- derivatives are widely known[1], 2 (CAS: 1365964-16-4) [2] provides a superior kinetic profile for nucleophilic substitution. This guide objectively compares the performance of 1,1-diethoxy-4-iodobutane against its halogenated alternatives, detailing the mechanistic rationale, comparative data, and self-validating protocols necessary for successful integration into your synthetic workflows.

Mechanistic Rationale: The Case for the Iodide Leaving Group

The utility of a C4-acetal synthon is defined by two features: a nucleophile-resistant diethyl acetal (protecting the aldehyde) and an electrophilic alkyl halide terminus. The choice of the halogen leaving group dictates the kinetic profile of the SN2 alkylation.

  • Bond Dissociation Energy & Polarizability: The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br (~285 kJ/mol) and C–Cl (~339 kJ/mol) bonds. Furthermore, the large electron cloud of the iodine atom is highly polarizable, stabilizing the transition state during nucleophilic attack.

  • Avoiding Harsh Conditions: Alkylating a deactivated amine with 1,1-diethoxy-4-chlorobutane often requires extended heating (80–120 °C) or the addition of stoichiometric NaI (Finkelstein conditions) to generate the iodide in situ[3]. By starting directly with 1,1-diethoxy-4-iodobutane, chemists can bypass the Finkelstein step, allowing reactions to proceed at lower temperatures (20–50 °C). This preserves the integrity of thermally sensitive substrates and prevents degradation byproducts.

  • Orthogonal Reactivity: The diethyl acetal group is completely stable under the basic conditions required for the initial SN2 alkylation, yet it can be cleanly unmasked using mild aqueous acid in a subsequent step to reveal the reactive aldehyde.

DecisionTree Start Select 4-Halobutyraldehyde Diethyl Acetal Cl 1,1-Diethoxy-4-chlorobutane Start->Cl Prioritize Low Cost Br 1,1-Diethoxy-4-bromobutane Start->Br Balanced Approach I 1,1-Diethoxy-4-iodobutane Start->I Prioritize Reactivity Cl_Result Requires harsh conditions (Heat, strong base) Cl->Cl_Result Br_Result Moderate conditions Good for standard scale-up Br->Br_Result I_Result Fast SN2 at RT or mild heat. Ideal for sensitive substrates. I->I_Result

Fig 1. Decision matrix for selecting halogenated acetal building blocks based on kinetic needs.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary 4-halobutyraldehyde diethyl acetals during standard nucleophilic substitution workflows.

Parameter1,1-Diethoxy-4-chlorobutane1,1-Diethoxy-4-bromobutane1,1-Diethoxy-4-iodobutane
Leaving Group Chloride (-Cl)Bromide (-Br)Iodide (-I)
Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol~238 kJ/mol
Relative SN2 Reactivity 1~50~5000
Typical Alkylation Temp 80 - 120 °C60 - 80 °C20 - 50 °C
Reaction Time (Standard) 18 - 24 hours8 - 12 hours2 - 6 hours
Finkelstein Catalyst Required (NaI/KI)OptionalNot Required
Substrate Scope Highly nucleophilic onlyStandard amines/phenolsSensitive, sterically hindered

Self-Validating Experimental Protocol: Mild N-Alkylation and Deprotection

To ensure trustworthiness and reproducibility, the following protocol incorporates strict In-Process Controls (IPCs) to create a self-validating system. This workflow describes the alkylation of a sterically hindered secondary amine, followed by the unmasking of the aldehyde.

Workflow A 1,1-Diethoxy-4-iodobutane (Bifunctional Synthon) C N-Alkylated Acetal Intermediate A->C SN2 Alkylation (Base, Solvent) B Nucleophile (e.g., Amine/Indole) B->C D Deprotected Aldehyde Intermediate C->D Acidic Hydrolysis (H3O+) E Target Molecule (e.g., API) D->E Downstream cyclization / Reductive amination

Fig 2. Bifunctional workflow of 1,1-Diethoxy-4-iodobutane in API synthesis.

Phase 1: SN2 Alkylation
  • Setup : In an oven-dried flask under N2, dissolve the target amine (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the nucleophile highly reactive, which drastically accelerates the SN2 pathway.

  • Base Addition : Add Cs2CO3 (1.5 eq). Causality: Cesium carbonate provides higher solubility in organic solvents compared to K2CO3. The large cesium cation creates a more "naked" and reactive nucleophilic anion.

  • Electrophile Addition : Dropwise add 1,1-Diethoxy-4-iodobutane (1.1 eq). Causality: The superior leaving group ability of iodide allows this addition to occur at room temperature, minimizing side reactions like elimination (E2).

  • Reaction & IPC : Stir at 25–40 °C for 2–4 hours. Self-Validation Checkpoint: Monitor via LC-MS or TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the starting amine is consumed. Extract an aliquot, perform a mini-workup (EtOAc/H2O), and run 1H NMR. Success is validated by the appearance of a distinct triplet at ~4.5 ppm, confirming the intact diethyl acetal proton.

Phase 2: Acetal Deprotection
  • Hydrolysis : Dissolve the purified intermediate in THF (0.2 M). Add 1M aqueous HCl (3.0 eq) and stir at room temperature for 2 hours. Causality: The acetal is stable to base but rapidly hydrolyzes under mild aqueous acidic conditions. THF ensures the homogeneity of the organic intermediate and the aqueous acid.

  • Neutralization & Extraction : Quench carefully with saturated aqueous NaHCO3 until pH ~7.5. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Final Validation : Self-Validation Checkpoint: Analyze the crude product via 1H NMR. Success is definitively confirmed by the disappearance of the acetal triplet (~4.5 ppm) and the emergence of a sharp aldehyde proton signal at ~9.7–9.8 ppm.

References

  • Source: sigmaaldrich.
  • Source: google.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Diethoxy-4-iodobutane

Advanced Safety and Operational Protocol for 1,1-Diethoxy-4-iodobutane Introduction 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly versatile bifunctional building block utilized extensively in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for 1,1-Diethoxy-4-iodobutane

Introduction 1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4) is a highly versatile bifunctional building block utilized extensively in pharmaceutical development and complex organic synthesis. It features a highly electrophilic primary alkyl iodide moiety designed for nucleophilic substitution, alongside a base-stable, acid-labile diethyl acetal that masks a reactive aldehyde. While this dual reactivity is synthetically powerful, it introduces competing physical hazards that require rigorous, mechanistically grounded handling procedures.

Mechanistic Hazard Assessment

Understanding the chemical causality behind the compound's instability is the foundation of safe laboratory practice:

  • Photolytic and Thermal C–I Bond Cleavage: Alkyl iodides are inherently unstable when exposed to ambient light or elevated temperatures[1]. The carbon-iodine bond undergoes homolytic cleavage, generating radical species that rapidly recombine to form toxic, corrosive molecular iodine ( I2​ ). This degradation is visually self-validating: the normally colorless to pale-yellow liquid will turn a distinct pink or brown hue.

  • Acid-Catalyzed Acetal Hydrolysis: The diethyl acetal protecting group is highly sensitive to ambient moisture and trace acids[2]. Hydrolysis ruins the reagent by unmasking 4-iodobutyraldehyde and releasing ethanol. This byproduct significantly increases the flammability of the mixture and creates an explosive vapor potential[3].

  • Alkylating Toxicity: As a primary alkyl halide, this compound is a potent electrophile capable of non-specific alkylation of biological macromolecules. It presents severe skin sensitization, eye irritation, and respiratory risks upon exposure[4].

Quantitative Data & Physical Properties

Summarizing the physical properties is critical for anticipating logistical and storage needs.

PropertyValueOperational Implication
CAS Number 1365964-16-4Unique identifier for precise retrieval and inventory tracking[4].
Formula / MW C8​H17​IO2​ / 272.12 g/mol High iodine mass fraction results in a dense liquid; requires positive-displacement pipettes for accurate volume transfer.
Storage Temp 2–8°C (Refrigerated)Minimizes thermal homolysis of the C–I bond to prevent I2​ accumulation.
Light Sensitivity HighMandates the use of amber vials or aluminum foil wrapping to prevent photolytic degradation.
Moisture Sensitivity Moderate (Acetal)Requires anhydrous solvents and inert gas purging to prevent premature hydrolysis[3].

Personal Protective Equipment (PPE) Protocol

PPE selection must address both the permeation risks of alkyl halides and the flammability of acetal derivatives.

PPE ComponentSpecificationMechanistic Justification
Gloves Double-layered Nitrile (min 0.4 mm) or Butyl RubberAlkyl iodides rapidly permeate thin latex. Nitrile provides a temporary barrier; double-gloving ensures integrity if the outer layer is compromised by the acetal's solvent properties[3].
Eye Protection Snug-fitting Chemical Splash GogglesVapors of alkyl iodides and hydrolyzed aldehydes cause severe lacrimation and corneal irritation. Standard safety glasses lack necessary vapor seals[2].
Body Protection Flame-Resistant (FR) Lab Coat & Anti-static ApronAcetals are combustible and can form explosive vapor mixtures. FR clothing mitigates fire risks during handling or accidental ignition of ethanol byproducts[2].
Respirator Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile I2​ degradation products and toxic alkylating vapors[1].

Operational Handling & Experimental Workflow

To ensure a self-validating system, the following SN​2 alkylation protocol integrates visual cues and chemical safeguards directly into the workflow.

G A 1,1-Diethoxy-4-iodobutane (Electrophile) D Reaction Vessel (Inert Gas, Shielded) A->D B Nucleophile (e.g., Amine/Thiol) B->D C Anhydrous Solvent (e.g., DMF) C->D E S_N2 Alkylation (Thermal Activation) D->E F Acetal-Protected Intermediate E->F G Acidic Deprotection (Aqueous HCl) F->G Optional H Target Aldehyde Product G->H

Fig 1: Operational workflow for S_N2 alkylation using 1,1-Diethoxy-4-iodobutane.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a Schlenk flask and purge with Argon. Causality: The acetal group hydrolyzes rapidly in the presence of ambient moisture and trace acids, ruining the reagent[3].

  • Reagent Loading: Add the nucleophile and anhydrous solvent (e.g., DMF). Wrap the flask tightly in aluminum foil. Causality: Shielding prevents photolytic cleavage of the C–I bond, ensuring the electrophile remains intact[1].

  • Electrophile Addition: Inject 1,1-Diethoxy-4-iodobutane dropwise via a gas-tight syringe at 0°C. Validation Check: If the reagent appears pink or dark brown in the syringe, discard it; this indicates significant I2​ contamination.

  • Thermal Activation: Gradually warm the mixture to 50–70°C. Monitor the reaction progress via TLC.

  • Basic Quenching: Quench the reaction with saturated aqueous NaHCO3​ . Causality: A mildly basic quench neutralizes any trace hydroiodic acid (HI) generated during the substitution, preserving the acid-sensitive diethyl acetal moiety for downstream deprotection steps.

Spill Response and Disposal Plan

Immediate and chemically logical responses are required to mitigate the dual hazards of toxicity and flammability.

Spill Response:

  • Evacuate and Ventilate: Clear the immediate area and maximize fume hood extraction to remove combustible acetal vapors[2].

  • Neutralize Iodine: If the spilled liquid is discolored (pink/brown), spray a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution directly over the spill. Causality: Thiosulfate acts as a reducing agent, rapidly converting toxic, volatile I2​ into benign, water-soluble iodide ( I− ).

  • Absorb: Use an inert, non-acidic absorbent such as pure diatomaceous earth or clean sand. Causality: Acidic clays can trigger rapid acetal hydrolysis, releasing highly flammable ethanol into the workspace[3].

  • Contain: Sweep the absorbed material using non-sparking tools into a sealed, spark-proof container to prevent electrostatic ignition[3].

Disposal Plan:

  • Segregation: Dispose of exclusively as "Halogenated Organic Waste." Never mix with strong acids or oxidizers.

  • Chemical Stabilization: Add a small amount of copper wire or turnings to the halogenated waste carboy. Causality: As detailed in , metallic copper acts as a radical scavenger and stabilizing material. It actively represses the decomposition of alkyl iodides in both the liquid and gas phases, preventing the dangerous pressurization of iodine gas and subsequent container corrosion[5].

References

  • Title: Alkyl iodide storage container and method for purification of alkyl iodide (US7617934B2)
  • Title: Organic Iodide Capture in a Titanium Metal–Organic Framework Driven by Multiple Noncovalent Interactions Source: ACS Chemistry of Materials URL: [Link]

  • Title: Acetaldehyde dimethyl acetal - Safety Data Sheet Source: DC Fine Chemicals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethoxy-4-iodobutane
Reactant of Route 2
Reactant of Route 2
1,1-Diethoxy-4-iodobutane
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